UBP 1112
Description
Structure
2D Structure
Properties
IUPAC Name |
2-amino-2-(3-methyl-4-phosphonophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NO5P/c1-6-5-7(10(2,11)9(12)13)3-4-8(6)17(14,15)16/h3-5H,11H2,1-2H3,(H,12,13)(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEOLNUKLKCAFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C(=O)O)N)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction to Kainate Receptors
An In-Depth Technical Guide to the Mechanism of Action of UBP310, a Selective Kainate Receptor Antagonist
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the mechanism of action of UBP310, a potent and selective antagonist of kainate receptors (KARs). Due to the likely typographical error in the initial query for "UBP 1112," this document focuses on the well-characterized compound UBP310, a willardiine derivative with significant utility in neuroscience research.
Kainate receptors are a subtype of ionotropic glutamate receptors (iGluRs) that play a crucial role in synaptic transmission and plasticity in the central nervous system (CNS).[1] Unlike AMPA and NMDA receptors, KARs are located both presynaptically, where they modulate neurotransmitter release, and postsynaptically, where they contribute to the excitatory postsynaptic potential.[1] KARs are tetrameric structures assembled from five different subunits: GluK1, GluK2, GluK3, GluK4, and GluK5. The subunit composition of the receptor dictates its pharmacological and biophysical properties. Functionally, KARs can act through both ionotropic (ion channel gating) and metabotropic (G-protein coupled) signaling pathways.[1] The development of selective antagonists like UBP310 has been pivotal in elucidating the specific roles of KAR subunits in physiological and pathological processes.
UBP310: A Selective Antagonist of GluK1-Containing Kainate Receptors
UBP310 is a competitive antagonist that exhibits high selectivity for KARs containing the GluK1 subunit.[2] It is a derivative of willardiine, a natural agonist of AMPA and kainate receptors. Structural modifications to the willardiine scaffold, specifically the introduction of a substituent at the N3 position of the uracil ring, led to the development of potent antagonists.
Binding Affinity and Selectivity
Radioligand binding assays have been instrumental in quantifying the affinity and selectivity of UBP310 for different KAR subunits.
Table 1: Binding Affinity of [³H]UBP310 for Human Recombinant Kainate Receptor Subunits
| Receptor Subunit | Dissociation Constant (K D ) |
| GluK1 | 21 ± 7 nM |
| GluK2 | No specific binding detected |
| GluK3 | 0.65 ± 0.19 µM |
These data demonstrate that UBP310 binds to the GluK1 subunit with approximately 30-fold higher affinity than to the GluK3 subunit and shows no discernible binding to the GluK2 subunit.
Functional Antagonism
Functional assays confirm the antagonist activity of UBP310 at KARs.
Table 2: Functional Antagonist Activity of UBP310
| Receptor/Preparation | IC 50 /Apparent K D | Assay Type |
| GluK1 (formerly GLU K5 ) | IC 50 = 130 nM | Not specified |
| GluK3 (formerly GLU K7 ) | Blocks recombinant homomeric receptors | Not specified |
| Native KARs (dorsal root) | Apparent K D = 18 ± 4 nM | Depression of kainate responses |
| GluK3 (recombinant homomeric) | IC 50 = 4.0 µM | Inhibition of glutamate-evoked currents |
UBP310 displays a significant selectivity for GluK1 over GluK2, with a reported 12,700-fold selectivity. It exhibits no activity at group I metabotropic glutamate receptors or NMDA receptors at concentrations up to 10 µM.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (K D ) of [³H]UBP310 to recombinant human KAR subunits (GluK1, GluK2, and GluK3) expressed in HEK293 cells.
Methodology:
-
Membrane Preparation: HEK293 cells stably transfected with individual KAR subunits (GluK1, GluK2, or GluK3) are harvested and homogenized. The cell membranes are isolated through centrifugation.
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Saturation Binding:
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For GluK1, membranes are incubated with increasing concentrations of [³H]UBP310. Nonspecific binding is determined in the presence of a high concentration (100 µM) of unlabeled kainate. The reaction is terminated by rapid filtration through glass fiber filters, and the radioactivity retained on the filters is measured by liquid scintillation counting.
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For GluK3, due to lower affinity, a polyethylene glycol 6000 precipitation-based centrifugation assay is used. Membranes are incubated with [³H]UBP310 as described above, and the membrane-bound radioligand is separated from the free ligand by centrifugation after precipitation.
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Data Analysis: The specific binding is calculated by subtracting nonspecific binding from total binding. The K D values are determined by nonlinear regression analysis of the saturation binding data.
Electrophysiological Recordings
Objective: To assess the functional antagonist activity of UBP310 on native and recombinant KARs.
Methodology:
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Preparation: Hippocampal slices from rodents or HEK293 cells expressing specific KAR subunits are used.
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Recording Configuration: Whole-cell patch-clamp or field potential recordings are performed.
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Drug Application: A baseline response is established by applying a KAR agonist (e.g., kainate or glutamate). UBP310 is then bath-applied at various concentrations, and the agonist is reapplied to measure the inhibitory effect.
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Data Analysis: The reduction in the agonist-evoked current or potential is measured. Concentration-response curves are generated to calculate the IC 50 value. For competitive antagonism, a Schild analysis can be performed to determine the apparent K D .
Signaling Pathways and Mechanisms of Action
UBP310 acts as a competitive antagonist at the glutamate binding site of GluK1-containing KARs. By occupying this site, it prevents the binding of the endogenous agonist glutamate, thereby inhibiting receptor activation and subsequent downstream signaling.
Ionotropic Inhibition
The primary mechanism of action of UBP310 is the blockade of the ion channel function of KARs.
Caption: UBP310 competitively blocks glutamate binding to GluK1-containing kainate receptors.
Modulation of Receptor Desensitization
Interestingly, studies have shown that UBP310 can have more complex effects on heteromeric KARs. For instance, on GluK1/GluK2 and GluK1/GluK5 heteromers, UBP310 can reduce or even abolish receptor desensitization, the process where the receptor becomes unresponsive to a sustained presence of the agonist. This suggests that by occupying the binding site on the GluK1 subunit, UBP310 can alter the conformational changes of the entire receptor complex that lead to desensitization.
Caption: UBP310 binding to the GluK1 subunit of a heteromeric KAR can prevent desensitization.
Experimental Workflow Example: Investigating Neuroprotection in a Parkinson's Disease Model
UBP310 has been investigated for its neuroprotective potential. In a mouse model of Parkinson's disease using the neurotoxin MPTP, administration of UBP310 resulted in increased survival of dopaminergic neurons in the substantia nigra pars compacta. However, this protective effect was found to be independent of specific kainate receptor subunits GluK1, GluK2, or GluK3, suggesting a more complex or off-target mechanism in this particular pathological model.
Caption: Experimental workflow for assessing the neuroprotective effects of UBP310.
Conclusion
UBP310 is a valuable pharmacological tool for dissecting the roles of GluK1-containing kainate receptors in the central nervous system. Its high affinity and selectivity for the GluK1 subunit allow for the specific antagonism of this receptor population. While its primary mechanism of action is competitive inhibition of the ionotropic function of KARs, it also exhibits modulatory effects on the desensitization of heteromeric receptors. Further research is warranted to fully elucidate its potential therapeutic applications and the nuances of its interactions with different KAR subunit combinations in various physiological and disease states.
References
UBP 1112: A Technical Guide to a Selective Group III Metabotropic Glutamate Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of UBP 1112, a selective antagonist for group III metabotropic glutamate receptors (mGluRs). It details the compound's pharmacological profile, mechanism of action, experimental applications, and the signaling pathways it modulates, offering a critical resource for professionals in neuroscience research and drug development.
Introduction to Group III mGluRs and this compound
Metabotropic glutamate receptors (mGluRs) are G-protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission in the central nervous system (CNS). They are classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms. Group III, which includes subtypes mGluR4, mGluR6, mGluR7, and mGluR8, is a critical regulator of neurotransmission.[1][2][3]
Typically localized on presynaptic terminals, group III mGluRs act as autoreceptors or heteroreceptors to inhibit the release of neurotransmitters like glutamate and GABA.[4][5] Their activation is a key negative feedback mechanism that prevents excessive synaptic activity. This compound, a phenylglycine derivative, is a potent and selective antagonist developed to probe the function of these receptors. Its ability to selectively block group III mGluRs makes it an invaluable tool for studying their role in synaptic plasticity, neuroprotection, and various neurological disorders.
Pharmacological Profile of this compound
This compound exhibits significant selectivity for group III mGluRs over other mGluR groups and ionotropic glutamate receptors (iGluRs). This selectivity is crucial for precisely dissecting the physiological functions of group III receptors without confounding effects from other glutamate receptor families.
Quantitative Data Summary
The binding affinity and antagonist potency of this compound have been characterized in electrophysiological assays. The key quantitative parameters are summarized below.
| Parameter | Value | Receptor Group | Notes | Reference |
| Apparent KD | 5.1 ± 0.3 µM | Group III mGluR | Determined by antagonism of (S)-AP4 induced depression of dorsal root-evoked ventral root potential. | |
| pA2 | 5.3 | Group III mGluR | From Schild analysis of the antagonism of (S)-AP4 induced depression of synaptic transmission. | |
| Apparent KD | > 480 µM | Group II mGluR | Demonstrates high selectivity over Group II receptors (approximately 96-fold). | |
| Activity | Little to none | Group I mGluR | Tested at 1 mM with the Group I agonist (S)-3,5-DHPG. | |
| Activity | Little to none | iGluRs (NMDA, AMPA, Kainate) | Tested at a high concentration of 1 mM. |
Mechanism of Action and Signaling Pathways
Group III mGluRs are canonically coupled to inhibitory Gi/o proteins. This compound, as a competitive antagonist, blocks the binding of endogenous glutamate to these receptors, thereby inhibiting this signaling cascade.
Canonical Group III mGluR Signaling
Upon activation by glutamate, group III mGluRs trigger the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. This decrease in cAMP subsequently reduces the activity of Protein Kinase A (PKA), a critical enzyme for many cellular processes, including neurotransmitter release.
Caption: Canonical Gi/o-coupled signaling pathway of Group III mGluRs and its antagonism by this compound.
Downstream Modulation of ERK/MAPK Pathway
Inhibition of group III mGluRs by antagonists like this compound has been shown to disinhibit the cAMP/PKA system, which in turn activates the Extracellular signal-Regulated Kinase (ERK) signaling pathway. This pathway is crucial for synaptic plasticity and protein synthesis. A key step in this process is the downregulation of the Striatal-Enriched protein tyrosine Phosphatase (STEP), a phosphatase that normally inactivates ERK. By reducing STEP levels, group III mGluR antagonists promote the sustained phosphorylation and activation of ERK1/2.
Caption: Downstream effect of this compound on the ERK/MAPK pathway, leading to enhanced synaptic plasticity.
Experimental Protocols and Applications
This compound was characterized using electrophysiological recordings in the neonatal rat spinal cord. This preparation is a classic model for studying synaptic transmission and the pharmacology of primary afferent terminals.
Key Experiment: Antagonism of (S)-AP4-Induced Synaptic Depression
Objective: To determine the potency and selectivity of this compound as a group III mGluR antagonist.
Methodology:
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Tissue Preparation: The spinal cord is isolated from neonatal Wistar rats and hemisected. The preparation is continuously superfused with artificial cerebrospinal fluid (aCSF) at room temperature.
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Electrophysiological Recording: A suction electrode is placed on a dorsal root (e.g., L4 or L5) for stimulation. A second suction electrode is placed on the corresponding ventral root to record the dorsal root-evoked ventral root potential (DR-VRP). This potential reflects the synaptic transmission from primary afferent terminals to motoneurons.
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Agonist Application: The selective group III mGluR agonist, (S)-2-amino-4-phosphonobutanoic acid ((S)-AP4), is applied to the bath. This induces a reversible depression of the fast component of the DR-VRP, indicating presynaptic inhibition.
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Antagonist Application: this compound is then co-applied with (S)-AP4. The ability of this compound to reverse or prevent the (S)-AP4-induced depression is measured.
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Data Analysis:
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Apparent KD: Concentration-response curves are generated for (S)-AP4 in the absence and presence of a fixed concentration of this compound. The shift in the curve is used to calculate the apparent dissociation constant (KD).
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Schild Analysis: A Schild analysis is performed by measuring the effects of multiple concentrations of this compound against the agonist. The pA2 value is derived from this analysis, providing a measure of competitive antagonist potency.
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Selectivity Testing: To confirm selectivity, this compound is tested at high concentrations (e.g., 1 mM) against agonists for group I mGluRs ((S)-3,5-DHPG), group II mGluRs, and ionotropic glutamate receptors (NMDA, AMPA, kainate).
Caption: Workflow for the electrophysiological characterization of this compound in the rat spinal cord.
Research Applications
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Synaptic Plasticity: this compound is used to investigate the role of group III mGluRs in long-term potentiation (LTP) and long-term depression (LTD). Studies show that blocking these receptors can facilitate the induction of LTP in synapses where it is normally absent or difficult to induce.
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Synaptic Tagging and Capture: The compound has been employed to explore the molecular mechanisms of synaptic tagging, demonstrating that group III mGluR inhibition can transform a transient potentiation into a stable, long-lasting one.
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Neuroprotection Studies: By modulating glutamate release, group III mGluRs are implicated in excitotoxicity. This compound can be used to study the consequences of blocking this protective mechanism, particularly in models of ischemia or seizure.
Conclusion
This compound is a well-characterized and highly selective antagonist for group III metabotropic glutamate receptors. Its ability to potently block the canonical Gi/o-coupled pathway and modulate downstream signaling cascades like the ERK/MAPK pathway makes it an indispensable pharmacological tool. The detailed experimental protocols established for its characterization provide a solid foundation for its use in investigating the complex roles of group III mGluRs in synaptic function, plasticity, and neuropathology. For scientists and drug development professionals, this compound offers a precise means to explore a critical modulatory system in the brain, paving the way for new therapeutic strategies targeting glutamatergic signaling.
References
- 1. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 | eLife [elifesciences.org]
- 2. Group III mGluR regulation of synaptic transmission at the SC-CA1 synapse is developmentally regulated - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Metabotropic Glutamate Receptor Expression and Modulation in Two Neocortical Inhibitory Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of UBP1112: A Selective Group III Metabotropic Glutamate Receptor Antagonist
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
UBP1112, chemically identified as α-Methyl-3-methyl-4-phosphonophenylglycine, has emerged as a valuable pharmacological tool for the study of group III metabotropic glutamate receptors (mGluRs). As a potent and selective antagonist, UBP1112 aids in elucidating the physiological and pathological roles of these receptors, which are implicated in a variety of neurological and psychiatric disorders. This document provides an in-depth overview of the discovery, synthesis, and biological characterization of UBP1112, including detailed experimental protocols and a summary of its receptor binding affinity.
Introduction
Metabotropic glutamate receptors are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission in the central nervous system. They are classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms. Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, are typically located presynaptically and their activation leads to the inhibition of neurotransmitter release.[1] This is primarily achieved through the inhibition of adenylyl cyclase via a Gi/o protein, leading to a decrease in cyclic AMP (cAMP) levels.[1] The development of selective antagonists for these receptors is crucial for understanding their function and for the potential development of novel therapeutics. UBP1112 has been identified as a selective antagonist for this receptor group.
Discovery and Characterization
UBP1112 was developed as part of a series of phenylglycine derivatives designed to act as antagonists for group III mGluRs. Its discovery was a significant step forward in creating tools to differentiate the functions of group III mGluRs from those of group I and II receptors.
Chemical Properties
| Property | Value |
| Chemical Name | α-Methyl-3-methyl-4-phosphonophenylglycine |
| Molecular Formula | C10H14NO5P |
| Molecular Weight | 259.2 g/mol |
| CAS Number | 339526-74-8 |
Receptor Binding Affinity
UBP1112 exhibits a high degree of selectivity for group III mGluRs over group I and group II receptors. The following table summarizes the binding affinity data for UBP1112 and related compounds.
| Compound | Apparent Kd (μM) for Group III mGluRs | Apparent Kd (μM) for Group II mGluRs | Selectivity (Group II / Group III) |
| UBP1112 | 5.1 ± 0.3 | > 480 | > 94-fold |
| UBP1110 | 7.4 ± 2.3 | > 480 | > 65-fold |
| UBP1111 | 5.4 ± 0.6 | > 480 | > 89-fold |
Data adapted from Miller et al., 2003. The apparent Kd values were determined by Schild analysis.
Chemical Synthesis of UBP1112
The synthesis of UBP1112 and other phenylglycine derivatives was described by Conway et al. in 2001. While the full, detailed protocol from the original publication is not reproduced here, the following represents a plausible synthetic route based on the chemical structure and common organic synthesis methodologies for similar compounds.
Representative Synthetic Workflow
Caption: A potential synthetic pathway for UBP1112.
Experimental Protocols
The following sections provide detailed, representative methodologies for key experiments used to characterize UBP1112. These protocols are based on established techniques in the field.
Radioligand Binding Assay (Representative Protocol)
This protocol describes a competitive binding assay to determine the affinity of UBP1112 for group III mGluRs.
Objective: To determine the inhibition constant (Ki) of UBP1112 for group III mGluRs using a radiolabeled ligand.
Materials:
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HEK293 cells stably expressing a group III mGluR subtype (e.g., mGluR4)
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Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4
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Assay buffer: 50 mM Tris-HCl, 2 mM MgCl2, pH 7.4
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Radioligand: [3H]-L-AP4 (a group III mGluR agonist)
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Non-specific binding control: 1 mM L-AP4
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UBP1112 stock solution
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96-well plates
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Glass fiber filters
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Scintillation fluid
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Liquid scintillation counter
Procedure:
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Membrane Preparation:
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Harvest HEK293 cells expressing the receptor of interest.
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Homogenize the cells in ice-cold membrane preparation buffer.
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Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
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Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
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Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
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Binding Assay:
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In a 96-well plate, add in triplicate:
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Assay buffer
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A fixed concentration of [3H]-L-AP4 (typically at its Kd value)
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Increasing concentrations of UBP1112 (e.g., from 1 nM to 1 mM)
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For non-specific binding, add 1 mM L-AP4 instead of UBP1112.
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For total binding, add assay buffer instead of UBP1112 or L-AP4.
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Add the membrane preparation to each well to initiate the binding reaction.
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Incubate the plate at room temperature for 60 minutes.
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Filtration and Counting:
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Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
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Wash the filters three times with ice-cold assay buffer.
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Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
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Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the UBP1112 concentration.
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Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for the radioligand binding assay.
Electrophysiological Recording in Neonatal Rat Spinal Cord (Representative Protocol)
This protocol describes the use of UBP1112 to antagonize the effects of a group III mGluR agonist on synaptic transmission in the neonatal rat spinal cord.
Objective: To assess the antagonist activity of UBP1112 at native group III mGluRs.
Materials:
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Neonatal Wistar rats (P0-P5)
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Dissection solution (low Ca2+, high Mg2+ artificial cerebrospinal fluid - aCSF)
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Recording aCSF (composition in mM: 127 NaCl, 1.9 KCl, 1.2 KH2PO4, 2.4 CaCl2, 1.3 MgCl2, 26 NaHCO3, 10 D-glucose, bubbled with 95% O2 / 5% CO2)
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Group III mGluR agonist (e.g., L-AP4)
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UBP1112
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Dissection microscope
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Vibrating microtome
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Recording chamber
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Glass microelectrodes
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Amplifier and data acquisition system
Procedure:
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Spinal Cord Preparation:
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Anesthetize a neonatal rat by hypothermia.
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Decapitate the animal and dissect the spinal cord in ice-cold dissection solution.
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Embed the spinal cord in an agar block and cut transverse slices (400-500 µm thick) using a vibrating microtome.
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Transfer the slices to a holding chamber with recording aCSF and allow them to recover for at least 1 hour at room temperature.
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Electrophysiological Recording:
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Place a slice in the recording chamber and perfuse with recording aCSF.
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Place a stimulating electrode on a dorsal root and a recording electrode on the corresponding ventral root.
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Evoke a monosynaptic reflex by stimulating the dorsal root and record the resulting potential from the ventral root.
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Drug Application:
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Establish a stable baseline recording of the evoked potential.
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Apply the group III mGluR agonist L-AP4 to the bath, which should depress the evoked potential.
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Once the effect of L-AP4 has stabilized, co-apply UBP1112 with L-AP4. An increase in the evoked potential towards the baseline level indicates antagonist activity.
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Perform a washout with recording aCSF to allow the potential to return to the baseline.
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To perform a Schild analysis, repeat the experiment with multiple concentrations of L-AP4 in the presence of a fixed concentration of UBP1112.
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Data Analysis:
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Measure the amplitude of the evoked ventral root potential.
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Calculate the percentage of depression caused by L-AP4 and the percentage of reversal by UBP1112.
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For Schild analysis, plot the log(agonist concentration ratio - 1) against the log(antagonist concentration) to determine the pA2 value, which is a measure of antagonist potency.
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Caption: Workflow for electrophysiological recording.
Mechanism of Action: Signaling Pathway
UBP1112 acts as a competitive antagonist at the glutamate binding site of group III mGluRs. By blocking the binding of endogenous glutamate or exogenous agonists, UBP1112 prevents the activation of the associated Gi/o protein. This, in turn, prevents the inhibition of adenylyl cyclase, leading to normal levels of cAMP production and downstream signaling.
Caption: UBP1112 mechanism of action at group III mGluRs.
Conclusion
UBP1112 is a potent and selective antagonist of group III metabotropic glutamate receptors, making it an indispensable tool for neuroscience research. Its well-characterized pharmacology allows for the precise investigation of the roles of group III mGluRs in synaptic transmission, plasticity, and various neurological disorders. The experimental protocols detailed in this guide provide a framework for the further characterization of UBP1112 and the discovery of novel compounds targeting this important receptor family.
References
Pharmacological Profile of UBP1112: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP1112, with the chemical name (RS)-α-Methyl-3-methyl-4-phosphonophenylglycine, is a potent and selective antagonist of group III metabotropic glutamate receptors (mGluRs).[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of UBP1112, including its binding profile, functional effects, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.
Core Pharmacological Profile
UBP1112 is distinguished by its selective antagonism of group III mGluRs, which include the subtypes mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Binding Affinity and Selectivity
UBP1112 exhibits a significant preference for group III mGluRs over other mGluR groups and ionotropic glutamate receptors. The available quantitative data on its binding affinity and selectivity are summarized in the table below.
| Receptor Group/Subtype | Parameter | Value | Reference |
| Group III mGluRs | Apparent Kd | 5.1 µM | [2] |
| Group II mGluRs | Apparent Kd | 488 µM | [2] |
| Group I mGluRs | IC50 | > 1 mM | |
| NMDA Receptors | IC50 | > 1 mM | |
| AMPA Receptors | IC50 | > 1 mM | |
| Kainate Receptors | IC50 | > 1 mM |
Note: Specific binding affinities for individual group III mGluR subtypes (mGluR4, mGluR6, mGluR7, mGluR8) for UBP1112 are not extensively documented in publicly available literature.
Functional Activity
The antagonistic properties of UBP1112 have been demonstrated in functional assays. In electrophysiological studies of the neonatal rat spinal cord, UBP1112 was shown to antagonize the depression of the fast component of the dorsal root-evoked ventral root potential induced by the group III mGluR agonist (S)-AP4. A Schild analysis of this antagonism yielded a pA2 value of 5.3, further confirming its antagonist activity.
| Assay | Parameter | Value | Reference |
| Antagonism of (S)-AP4 induced depression of dorsal root-evoked ventral root potential | Apparent KD | 5.1 ± 0.3 µM | |
| Schild analysis of (S)-AP4 antagonism | pA2 | 5.3 |
Furthermore, research in rat hippocampal slices has shown that by blocking group III mGluRs, UBP1112 facilitates the induction of N-methyl-D-aspartate receptor (NMDAR)- and protein synthesis-dependent long-term potentiation (LTP). This suggests that UBP1112 can modulate synaptic plasticity by inhibiting the typically presynaptic inhibitory effects of group III mGluRs.
Signaling Pathways and Mechanism of Action
Group III mGluRs are coupled to Gi/o proteins. Upon activation by glutamate, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced protein kinase A (PKA) activity. As an antagonist, UBP1112 blocks the binding of glutamate to group III mGluRs, thereby preventing this signaling cascade and disinhibiting the neuron.
Caption: UBP1112 blocks glutamate binding to presynaptic group III mGluRs, preventing the inhibition of adenylyl cyclase.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the pharmacological profile of a compound like UBP1112.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of UBP1112 for mGluRs.
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Membrane Preparation:
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Homogenize tissue (e.g., rat brain cortex) or cells expressing the target mGluR in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand for group III mGluRs (e.g., [3H]-L-AP4), and varying concentrations of UBP1112.
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To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled competing ligand.
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Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
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-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of UBP1112 by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the UBP1112 concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for determining the binding affinity of UBP1112 using a radioligand binding assay.
Electrophysiological Recording in Spinal Cord Slices
This protocol is used to assess the functional antagonism of UBP1112 on native group III mGluRs.
-
Slice Preparation:
-
Isolate the spinal cord from a neonatal rat in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Embed the spinal cord in agar and cut transverse slices (e.g., 500 µm) using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF to recover.
-
-
Recording:
-
Place a slice in a recording chamber continuously perfused with oxygenated aCSF.
-
Place a stimulating electrode on a dorsal root and a recording suction electrode on the corresponding ventral root.
-
Evoke a ventral root potential by stimulating the dorsal root.
-
-
Drug Application:
-
Establish a stable baseline recording of the evoked potential.
-
Apply the group III mGluR agonist (S)-AP4 to the bath to induce a depression of the fast component of the ventral root potential.
-
After observing a stable depression, co-apply varying concentrations of UBP1112 with (S)-AP4.
-
-
Data Analysis:
-
Measure the amplitude of the fast component of the ventral root potential before and after drug application.
-
Calculate the degree of antagonism by UBP1112 at each concentration.
-
Construct a concentration-response curve for UBP1112 and determine its apparent KD.
-
For a Schild analysis, generate concentration-response curves for (S)-AP4 in the absence and presence of different fixed concentrations of UBP1112 to determine the pA2 value.
-
cAMP Accumulation Assay
This assay directly measures the functional consequence of group III mGluR antagonism on the downstream signaling pathway.
-
Cell Culture:
-
Culture cells stably expressing a group III mGluR subtype (e.g., HEK293 cells) in appropriate media.
-
-
Assay Protocol:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat the cells with varying concentrations of UBP1112.
-
Stimulate the cells with a group III mGluR agonist (e.g., L-AP4) in the presence of forskolin (an adenylyl cyclase activator). Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of the agonist more readily measurable.
-
A control group should be treated with the agonist and forskolin without UBP1112.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA or HTRF-based assay).
-
-
Data Analysis:
-
Normalize the cAMP levels to the control group.
-
Plot the cAMP levels as a function of UBP1112 concentration to determine the IC50 for the reversal of agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Conclusion
UBP1112 is a valuable pharmacological tool for studying the physiological and pathological roles of group III mGluRs. Its high selectivity for this receptor group makes it a precise probe for dissecting the contributions of these receptors in various neuronal circuits and disease models. Further research is warranted to fully elucidate its affinity for individual group III mGluR subtypes and to explore its therapeutic potential in disorders where glutamatergic signaling is dysregulated.
References
UBP 1112: A Technical Guide to its Selectivity for Metabotropic Glutamate Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of UBP 1112 for metabotropic glutamate receptor (mGluR) subtypes. The information is compiled from publicly available pharmacological data.
Introduction to this compound
This compound is a phenylglycine derivative that has been characterized as a selective antagonist for group III metabotropic glutamate receptors.[1] Its chemical formula is C10H14NO5P, and it has a molecular weight of 259.20 g/mol . Understanding the selectivity of this compound is crucial for its application as a pharmacological tool in neuroscience research and for its potential as a lead compound in drug discovery programs targeting neurological and psychiatric disorders.
Quantitative Selectivity Profile
The selectivity of this compound has been primarily characterized by its binding affinity (Kd) for different mGluR groups. The available data indicates a significant preference for group III mGluRs over group II mGluRs, with no significant activity at group I mGluRs or ionotropic glutamate (iGlu) receptors.[1]
Table 1: Binding Affinity of this compound for mGluR Groups
| Receptor Group | Dissociation Constant (Kd) | Fold Selectivity (vs. Group II) |
| Group III mGluRs | 5.1 µM[1] | 96-fold |
| Group II mGluRs | 488 µM | - |
| Group I mGluRs | > 1 mM (IC50) | Not Applicable |
Functional Activity
This compound acts as an antagonist at group III mGluRs. In functional assays, it has been shown to antagonize the effects of the group III mGluR agonist (S)-AP4.
Table 2: Functional Antagonist Activity of this compound
| Assay | Parameter | Value |
| (S)-AP4 induced depression of dorsal root-evoked ventral root potential | Apparent KD | 5.1 µM |
| (S)-AP4 induced depression of synaptic transmission | pA2 | 5.3 |
This compound, at a concentration of 1 mM, shows minimal to no activity on responses induced by agonists for group I mGluRs ((S)-3,5-DHPG), NMDA, AMPA, or kainate receptors.
Experimental Protocols
While the specific, detailed protocols from the original characterization studies are not fully available, the following represents a likely methodology based on standard pharmacological assays of the time.
Radioligand Binding Assay (for Kd determination)
This protocol describes a competitive binding assay to determine the affinity of a test compound (this compound) for a specific receptor group.
Electrophysiological Recording in Neonatal Rat Spinal Cord (for functional antagonism)
This protocol outlines the steps for assessing the functional antagonism of this compound on agonist-induced depression of synaptic transmission in the neonatal rat spinal cord. This method was likely used to determine the functional activity of this compound.
Signaling Pathway
Group III mGluRs are G-protein coupled receptors that are negatively coupled to adenylyl cyclase through the Gi/o protein. Activation of these receptors leads to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks the binding of agonists like glutamate or (S)-AP4, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in cAMP.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of group III metabotropic glutamate receptors. Its selectivity for group III over other mGluR groups makes it a useful antagonist for in vitro and in vivo studies. However, the lack of publicly available data on its affinity for individual group III subtypes highlights an area for future research to further refine our understanding of its pharmacological profile. Researchers using this compound should be mindful that its reported selectivity is at the group level.
References
In Vitro Characterization of UBP1112: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP1112 is a potent and selective antagonist of group III metabotropic glutamate receptors (mGluRs). This technical guide provides a comprehensive overview of the in vitro characterization of UBP1112, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action and experimental workflows through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.
Data Presentation
The in vitro activity of UBP1112 has been quantified through various assays, demonstrating its high affinity and selectivity for group III mGluRs. The following tables summarize the key binding and functional data.
Table 1: Binding Affinity of UBP1112
| Receptor Group | Apparent Dissociation Constant (Kd) |
| Group III mGluR | 5.1 µM[1] |
| Group II mGluR | 488 µM[1] |
Table 2: Functional Antagonist Activity of UBP1112
| Parameter | Value | Assay |
| Apparent KD | 5.1 ± 0.3 µM | Antagonism of (S)-AP4 induced depression of the dorsal root-evoked ventral root potential[1] |
| pA2 | 5.3 | Schild analysis of the antagonism of (S)-AP4 induced depression of synaptic transmission[1] |
Table 3: Selectivity Profile of UBP1112
| Receptor | Activity | Concentration Tested |
| Group I mGluR ((S)-3,5-DHPG-induced responses) | Little to no activity | 1 mM[1] |
| NMDA Receptors | Little to no activity | 1 mM |
| AMPA Receptors | Little to no activity | 1 mM |
| Kainate Receptors | Little to no activity | 1 mM |
Experimental Protocols
The primary in vitro characterization of UBP1112 was conducted using electrophysiological techniques on neonatal rat spinal cord preparations. The following protocol is based on the methodology described by Miller et al. (2003).
Electrophysiological Recording from Neonatal Rat Spinal Cord
1. Tissue Preparation:
-
Spinal cords are isolated from neonatal Wistar rats (1-5 days old).
-
The isolated spinal cord is placed in a bath and continuously superfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 and 5% CO2.
2. Recording Setup:
-
Extracellular recordings are made from a ventral root using a suction electrode.
-
The dorsal root is stimulated to evoke a ventral root potential.
3. Drug Application:
-
The group III mGluR agonist, (S)-2-amino-4-phosphonobutanoic acid ((S)-AP4), is applied to depress the fast component of the dorsal root-evoked ventral root potential.
-
UBP1112 is then co-applied with (S)-AP4 to determine its antagonist activity.
4. Data Analysis:
-
The antagonism of the (S)-AP4-induced depression of the synaptic transmission by UBP1112 is measured.
-
An apparent KD value is calculated from the concentration-response curves.
-
A Schild analysis is performed to determine the pA2 value, providing a measure of the antagonist's affinity.
Mandatory Visualizations
Signaling Pathway
Group III mGluRs are known to be negatively coupled to adenylyl cyclase through a Gi/o protein. As an antagonist, UBP1112 blocks the binding of agonists like glutamate, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.
References
In-Depth Technical Guide to UBP 1112 (CAS: 339526-74-8): A Selective Group III Metabotropic Glutamate Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
UBP 1112, with the CAS number 339526-74-8, is a potent and selective antagonist of group III metabotropic glutamate receptors (mGluRs). Its chemical name is α-Methyl-3-methyl-4-phosphonophenylglycine. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and key experimental data. Detailed protocols for its use in research settings and a summary of its pharmacological data are presented to facilitate its application in neuroscience and drug development.
Chemical and Physical Properties
This compound is a phenylglycine derivative with a phosphono group, which is crucial for its activity at group III mGluRs.
| Property | Value |
| CAS Number | 339526-74-8 |
| Molecular Formula | C₁₀H₁₄NO₅P |
| Molecular Weight | 259.18 g/mol |
| Alternate Name | α-Methyl-3-methyl-4-phosphonophenylglycine |
| Solubility | Soluble in aqueous solutions |
Mechanism of Action
This compound functions as a competitive antagonist at group III metabotropic glutamate receptors. These receptors, which include mGluR4, mGluR6, mGluR7, and mGluR8, are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase. By binding to the orthosteric site on these receptors, this compound prevents the endogenous ligand, glutamate, from activating the receptor and initiating downstream signaling cascades. This inhibition of group III mGluRs can modulate synaptic transmission and plasticity.
Figure 1. Signaling pathway of Group III mGluRs and inhibition by this compound.
Pharmacological Data
This compound exhibits high selectivity for group III mGluRs over other mGluR groups and ionotropic glutamate receptors.
| Parameter | Receptor/Group | Value |
| Kd | Group III mGluRs | 5.1 µM |
| Kd | Group II mGluRs | 488 µM |
| Selectivity | Group III vs. Group II | 96-fold |
| IC50 | Group I mGluRs | > 1 mM |
| IC50 | NMDA Receptors | > 1 mM |
| IC50 | AMPA Receptors | > 1 mM |
| IC50 | Kainate Receptors | > 1 mM |
Experimental Protocols
Radioligand Binding Assay for Group III mGluRs
This protocol is a general framework for determining the binding affinity of this compound to group III mGluRs expressed in a heterologous system.
Materials:
-
Membrane preparations from cells expressing the target group III mGluR subtype.
-
Radiolabeled ligand (e.g., [³H]-L-AP4).
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 2 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled ligand (for non-specific binding) or this compound dilution.
-
50 µL of the radiolabeled ligand at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data. The Ki can then be calculated using the Cheng-Prusoff equation.
Figure 2. Workflow for a radioligand binding assay.
Whole-Cell Patch-Clamp Recording in Hippocampal Slices
This protocol describes the use of this compound to study its effects on synaptic transmission and plasticity, such as long-term potentiation (LTP), in hippocampal brain slices.
Materials:
-
Rodent (e.g., rat or mouse).
-
Vibratome for slicing brain tissue.
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgSO₄, saturated with 95% O₂/5% CO₂.
-
Internal solution for patch pipette containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine, pH adjusted to 7.3 with KOH.
-
This compound stock solution.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Prepare acute hippocampal slices (300-400 µm thick) from the rodent brain using a vibratome in ice-cold aCSF.
-
Allow slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
Transfer a slice to the recording chamber on the microscope stage and perfuse with oxygenated aCSF at a constant rate.
-
Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.
-
Record baseline synaptic responses by stimulating Schaffer collateral afferents.
-
To study the effect of this compound on synaptic transmission, bath-apply this compound (e.g., 10-100 µM) and record synaptic responses.
-
To investigate the role of group III mGluRs in LTP, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second) in the presence and absence of this compound.
-
Record synaptic responses for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
-
Analyze the data to determine the effect of this compound on baseline synaptic transmission and LTP induction/expression.
Figure 3. Experimental workflow for electrophysiological recordings.
Applications in Research
This compound is a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of group III mGluRs in the central nervous system. Its selectivity allows for the specific investigation of these receptors in processes such as:
-
Synaptic Plasticity: Studying the involvement of group III mGluRs in long-term potentiation (LTP) and long-term depression (LTD).
-
Neurotransmission: Investigating the modulation of glutamate and GABA release by presynaptic group III mGluRs.
-
Neurological and Psychiatric Disorders: Exploring the therapeutic potential of targeting group III mGluRs in conditions like epilepsy, anxiety, and schizophrenia.
Conclusion
This compound is a selective and potent antagonist of group III mGluRs, making it an indispensable tool for neuroscience research. The data and protocols presented in this guide are intended to support researchers in designing and executing experiments to further understand the complex roles of these receptors in brain function and disease.
An In-depth Technical Guide to α-Methyl-4-phosphonophenylglycine (MPPG)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (RS)-α-Methyl-4-phosphonophenylglycine (MPPG), a significant antagonist of metabotropic glutamate receptors (mGluRs). This document consolidates critical data on its structure, synthesis, mechanism of action, and the experimental protocols used for its characterization.
Core Concepts: Structure and Properties
(RS)-α-Methyl-4-phosphonophenylglycine (MPPG) is a synthetic phenylglycine derivative that has been instrumental in the study of metabotropic glutamate receptors. Its chemical structure features a phosphonic acid group on the phenyl ring and a methyl group at the alpha position of the glycine moiety.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₉H₁₂NO₅P |
| Molecular Weight | 245.17 g/mol |
| CAS Number | 169209-65-8 |
Mechanism of Action: Antagonism of Metabotropic Glutamate Receptors
MPPG functions as a competitive antagonist at metabotropic glutamate receptors, with a notable selectivity for Group II and Group III subtypes. These receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission.
Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs are typically located presynaptically and are coupled to Gᵢ/Gₒ proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. By blocking the binding of the endogenous agonist glutamate, MPPG prevents this signaling cascade, thereby disinhibiting neurotransmitter release.
Signaling Pathway of Group II & III mGluRs
The following diagram illustrates the canonical signaling pathway for Group II and III mGluRs and the point of intervention for MPPG.
Caption: Signaling pathway of Group II/III mGluRs and antagonism by MPPG.
Quantitative Pharmacological Data
The potency and selectivity of MPPG and its close analog, (RS)-α-Cyclopropyl-4-phosphonophenylglycine (CPPG), have been determined through various in vitro assays. The following tables summarize the available quantitative data.
Table 1: Antagonist Potency of MPPG and CPPG at mGluRs
| Compound | Receptor Target | Assay Type | Preparation | Agonist | Potency (IC₅₀/Kᵢ/Kₑ) | Reference |
| MPPG | Group II mGluRs | cAMP Accumulation | Adult Rat Cortical Slices | L-CCG-I | IC₅₀: 69.5 ± 0.5 nM | [1] |
| MPPG | Group III mGluRs | cAMP Accumulation | Adult Rat Cortical Slices | L-AP4 | IC₅₀: 156 ± 29 nM | [1] |
| CPPG | Group II mGluRs | cAMP Accumulation | Adult Rat Cortical Slices | L-CCG-I | IC₅₀: 46.2 ± 18.2 nM | [2] |
| CPPG | Group III mGluRs | cAMP Accumulation | Adult Rat Cortical Slices | L-AP4 | IC₅₀: 2.2 ± 0.6 nM | [2] |
| CPPG | Group I mGluRs | Phosphoinositide Hydrolysis | Neonatal Rat Cortical Slices | (1S,3R)-ACPD | Kₑ: 0.65 ± 0.07 µM | [2] |
L-CCG-I: (2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine L-AP4: L-2-Amino-4-phosphonobutyric acid (1S,3R)-ACPD: (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used to characterize MPPG's activity.
Synthesis of (RS)-α-Methyl-4-phosphonophenylglycine (MPPG)
Caption: A plausible synthetic workflow for (RS)-α-Methyl-4-phosphonophenylglycine.
Cyclic AMP (cAMP) Accumulation Assay
This assay is used to determine the functional antagonism of Group II and III mGluRs.
Objective: To measure the ability of MPPG to reverse the inhibition of forskolin-stimulated cAMP accumulation by a specific mGluR agonist.
Methodology:
-
Tissue Preparation: Slices of adult rat cerebral cortex (or other relevant brain regions) are prepared and pre-incubated in oxygenated Krebs-Henseleit buffer.
-
Incubation: Slices are incubated with the test compound (MPPG) at various concentrations for a defined period (e.g., 15-30 minutes).
-
Stimulation: Forskolin (an adenylyl cyclase activator) and a specific mGluR agonist (e.g., L-AP4 for Group III, L-CCG-I for Group II) are added to the incubation medium.
-
Termination: The reaction is terminated by the addition of a reagent such as ice-cold trichloroacetic acid or by heating.
-
Quantification: The intracellular cAMP levels are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or by radioimmunoassay (RIA).
-
Data Analysis: The IC₅₀ value for MPPG is determined by plotting the percentage of inhibition of the agonist response against the concentration of MPPG.
Phosphoinositide (PI) Hydrolysis Assay
This assay is employed to assess the activity of compounds at Group I mGluRs.
Objective: To determine if MPPG antagonizes the agonist-stimulated hydrolysis of phosphoinositides.
Methodology:
-
Radiolabeling: Brain slices or cultured cells are incubated with myo-[³H]inositol to radiolabel the membrane phosphoinositides.
-
Pre-incubation: The tissue is pre-incubated with LiCl, which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Incubation: The test compound (MPPG) is added at various concentrations.
-
Stimulation: A Group I mGluR agonist (e.g., (1S,3R)-ACPD) is added to stimulate PI hydrolysis.
-
Extraction: The reaction is stopped, and the accumulated [³H]inositol phosphates are extracted.
-
Quantification: The amount of [³H]inositol phosphates is quantified by ion-exchange chromatography followed by liquid scintillation counting.
-
Data Analysis: The antagonist activity (Kₑ value) is calculated from the shift in the agonist dose-response curve in the presence of MPPG.
Experimental Workflow for Antagonist Characterization
The discovery and characterization of a novel mGluR antagonist like MPPG typically follows a structured workflow.
Caption: A typical workflow for the characterization of a novel mGluR antagonist.
Conclusion
(RS)-α-Methyl-4-phosphonophenylglycine (MPPG) and its analogs have been invaluable pharmacological tools for elucidating the physiological and pathophysiological roles of Group II and Group III metabotropic glutamate receptors. This guide has provided a detailed overview of its chemical properties, mechanism of action, and the experimental methodologies used to characterize its antagonist activity. The provided data and protocols serve as a valuable resource for researchers in the fields of neuroscience and drug development. Further research into more subtype-selective antagonists based on the phenylglycine scaffold continues to be an active area of investigation.
References
UBP 1112: A Technical Guide to Solubility, Stability, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility, stability, and core signaling pathways associated with UBP 1112, a selective antagonist of group III metabotropic glutamate receptors (mGluRs). The information herein is intended to support the effective use of this compound in preclinical research and drug development.
Core Properties of this compound
This compound is a potent and selective antagonist for group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are primarily located presynaptically and play a crucial role in modulating neurotransmitter release.
| Property | Data | Reference |
| Target | Group III Metabotropic Glutamate Receptors (mGluRs) | [1] |
| Reported KD | 5.1 μM | [2] |
| Selectivity | Over 96-fold affinity for group III over group II mGluRs | [2] |
Solubility Profile
Experimental Solubility:
| Solvent/System | Application | Concentration | Reference |
| Artificial Cerebrospinal Fluid (aCSF) | Bath application in hippocampal slice electrophysiology | Not specified, but applied to achieve desired pharmacological effect | [1][3] |
Preparation Protocol for In Vitro Electrophysiology:
Based on its use in published studies, this compound can be directly dissolved in artificial cerebrospinal fluid (aCSF) for bath application in brain slice preparations.
-
Protocol:
-
Prepare the desired volume of aCSF according to standard laboratory procedures.
-
Directly weigh and dissolve the required amount of this compound into the aCSF to achieve the final desired concentration.
-
Ensure complete dissolution, using gentle agitation or vortexing if necessary.
-
The solution is then perfused over the tissue preparation.
-
Stability and Storage
Detailed stability studies for this compound are not extensively published. For optimal performance and reproducibility, the following storage and handling guidelines are recommended based on standard practices for similar research compounds.
| Condition | Recommendation |
| Solid Form | Store at -20°C for long-term storage. |
| In Solution (aCSF) | Prepare fresh solutions for each experiment to minimize degradation. Avoid repeated freeze-thaw cycles. |
Signaling Pathway of this compound Action
This compound, as a group III mGluR antagonist, modulates downstream signaling cascades by inhibiting the activity of these G-protein coupled receptors. The primary signaling pathway affected is the adenylyl cyclase/cAMP cascade.
Workflow for Investigating this compound's Effect on Synaptic Plasticity:
Caption: Experimental workflow for studying the effect of this compound on synaptic plasticity.
Mechanism of Action:
Inhibition of group III mGluRs by this compound has been shown to permit the induction of long-term potentiation (LTP) in hippocampal synapses that are otherwise resistant. This is associated with the modulation of the ERK/MAPK signaling pathway.
Caption: Signaling pathway modulated by this compound.
Experimental Protocols
The following provides a generalized protocol for the use of this compound in electrophysiological recordings of hippocampal slices, based on methodologies reported in the literature.
Objective: To assess the effect of this compound on synaptic transmission and plasticity.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF), composition may vary but a standard recipe is (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 dextrose, bubbled with 95% O2/5% CO2.
-
Hippocampal slices from the animal model of choice.
-
Electrophysiology recording setup (including perfusion system, stimulating and recording electrodes, amplifier, and data acquisition system).
Procedure:
-
Slice Preparation: Prepare hippocampal slices (typically 300-400 µm thick) using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
Baseline Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 mL/min) and temperature (e.g., 30-32°C). Obtain stable baseline recordings of synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs) for at least 20-30 minutes.
-
This compound Application: Prepare a stock solution of this compound in aCSF. For bath application, switch the perfusion to aCSF containing the desired final concentration of this compound.
-
Plasticity Induction: After a period of drug application (e.g., 20 minutes), deliver a high-frequency stimulation (HFS) protocol to induce long-term potentiation (LTP).
-
Post-HFS Recording: Continue to record synaptic responses for at least 60 minutes post-HFS to assess the induction and maintenance of LTP in the presence of this compound.
-
Data Analysis: Analyze the recorded synaptic responses to quantify the degree of potentiation. For further molecular analysis, tissue from the recorded slices can be collected for techniques such as Western blotting to measure levels of phosphorylated ERK and STEP.
This guide consolidates the available technical information on this compound to facilitate its application in research. As with any experimental compound, it is recommended to perform small-scale pilot studies to determine the optimal conditions for your specific assay.
References
- 1. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 | eLife [elifesciences.org]
- 2. Phenylglycine derivatives as antagonists of group III metabotropic glutamate receptors expressed on neonatal rat primary afferent terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for UBP 1112 in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing UBP 1112, a selective antagonist of group III metabotropic glutamate receptors (mGluRs), in brain slice electrophysiology experiments. The following protocols and data are designed to facilitate the investigation of the role of group III mGluRs in synaptic transmission and plasticity.
Introduction
This compound is a potent and selective antagonist for group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are predominantly located presynaptically and act as autoreceptors to inhibit neurotransmitter release. By blocking these receptors, this compound can be used to investigate the physiological and pathological roles of group III mGluRs in various neuronal circuits. In brain slice electrophysiology, this compound is a valuable tool for dissecting the contribution of these receptors to synaptic function.
Quantitative Data Summary
The following table summarizes the key pharmacological and experimental parameters for this compound based on available literature.
| Parameter | Value | Source |
| Receptor Target | Group III metabotropic glutamate receptors (mGluRs) | [1] |
| Selectivity | Apparent Kd of 5.1 μM for group III mGluRs; 96-fold higher affinity for group III over group II mGluRs (Kd = 488 μM); No significant activity at group I mGluRs or ionotropic glutamate receptors (NMDA, AMPA, kainate) at concentrations up to 1 mM. | [1] |
| Working Concentration | 15 µM | [2] |
| Solvent for Stock | Dimethyl sulfoxide (DMSO) or 1 eq. NaOH | |
| Effect on Synaptic Transmission | Application of this compound can lead to a statistically significant potentiation of excitatory postsynaptic currents (EPSCs). In hippocampal CA2 synapses, it facilitates the induction of long-term potentiation (LTP). |
Signaling Pathway
Group III mGluRs are G-protein coupled receptors that, upon activation by glutamate, inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the modulation of ion channels and components of the neurotransmitter release machinery, causing a reduction in neurotransmitter release from the presynaptic terminal. This compound blocks the initial binding of glutamate to the group III mGluR, thereby preventing this inhibitory signaling cascade.
References
Application Notes and Protocols for In Vivo Microdialysis of UBP 1112
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP 1112 is a potent and selective antagonist of group III metabotropic glutamate receptors (mGluRs). These receptors, which include mGluR4, mGluR6, mGluR7, and mGluR8, are primarily located on presynaptic terminals and function as autoreceptors to inhibit the release of glutamate.[1] By antagonizing these receptors, this compound is expected to increase the synaptic concentration of glutamate. In vivo microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals. This document provides a detailed protocol for the application of this compound via reverse dialysis in an in vivo microdialysis experiment to study its effects on extracellular glutamate levels.
Principle of the Method
In vivo microdialysis allows for the continuous sampling of the extracellular fluid of a specific brain region. A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into the target brain area.[2][3] An artificial cerebrospinal fluid (aCSF) is then perfused through the probe at a constant, slow flow rate. Small molecules in the extracellular fluid, such as glutamate, diffuse across the semi-permeable membrane into the aCSF down their concentration gradient. The collected fluid, known as the dialysate, can then be analyzed to determine the concentration of the analyte of interest.
Reverse dialysis is a modification of this technique where a drug, in this case this compound, is included in the aCSF being perfused into the probe.[2] The drug then diffuses out of the probe into the surrounding brain tissue, allowing for the localized administration of the compound while simultaneously collecting samples to measure its effect on neurotransmitter levels.
Materials and Reagents
| Material/Reagent | Specifications |
| This compound | Purity ≥99% |
| Artificial Cerebrospinal Fluid (aCSF) | See composition table below |
| Microdialysis Probes | Appropriate for the target brain region and animal model (e.g., 2-4 mm membrane length) |
| Syringe Pump | Capable of low, pulseless flow rates (e.g., 0.5-2.0 µL/min) |
| Fraction Collector | Refrigerated, for automated sample collection |
| Analytical System | High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection for glutamate analysis |
| Stereotaxic Apparatus | For accurate surgical implantation of the guide cannula |
| Animal Model | e.g., Adult male Sprague-Dawley rats (250-300g) |
| Anesthetics | e.g., Isoflurane |
| Guide Cannula and Dummy Cannula | Sized to fit the microdialysis probe |
Artificial Cerebrospinal Fluid (aCSF) Composition
The composition of the aCSF should closely mimic the ionic composition of the brain's extracellular fluid to minimize disruption of the local environment.[4]
| Component | Concentration (mM) |
| NaCl | 147 |
| KCl | 2.7 |
| CaCl₂ | 1.2 |
| MgCl₂ | 1.0 |
| NaH₂PO₄ | 0.45 |
| Na₂HPO₄ | 1.55 |
| D-Glucose | 2.5 |
Note: The aCSF should be prepared fresh, pH adjusted to 7.4, and filtered before use.
Experimental Protocols
Surgical Implantation of the Guide Cannula
-
Anesthetize the animal using isoflurane or another suitable anesthetic.
-
Secure the animal in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., hippocampus, prefrontal cortex, or striatum).
-
Slowly lower the guide cannula to the desired coordinates.
-
Secure the guide cannula to the skull using dental cement and surgical screws.
-
Insert a dummy cannula into the guide cannula to keep it patent.
-
Allow the animal to recover for at least 5-7 days before the microdialysis experiment.
In Vivo Microdialysis Procedure
-
On the day of the experiment, gently restrain the animal and remove the dummy cannula.
-
Slowly insert the microdialysis probe into the guide cannula.
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
-
Begin perfusing the probe with aCSF at a flow rate of 1.0 µL/min.
-
Allow for a stabilization period of at least 1-2 hours to establish a baseline.
-
Collect baseline dialysate samples every 20 minutes. A typical sample volume would be 20 µL.
-
After collecting at least three stable baseline samples, switch the perfusion medium to aCSF containing this compound. A starting concentration of 100 µM in the perfusate is suggested based on concentrations of similar compounds used in in vitro studies. The optimal concentration should be determined empirically.
-
Continue collecting dialysate samples every 20 minutes for the duration of the drug administration.
-
Following the drug administration period, a washout period with aCSF can be included.
-
At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.
-
Analyze the collected dialysate samples for glutamate concentration using HPLC.
Data Presentation
The primary outcome of this experiment is the change in extracellular glutamate concentration in response to the local administration of this compound. The data should be expressed as a percentage change from the baseline period.
| Treatment | Time (min) | Glutamate Concentration (% of Baseline) |
| Baseline 1 | -40 to -20 | 100 ± SEM |
| Baseline 2 | -20 to 0 | 100 ± SEM |
| This compound (100 µM) | 0 to 20 | Expected to be >100 |
| This compound (100 µM) | 20 to 40 | Expected to be >100 |
| This compound (100 µM) | 40 to 60 | Expected to be >100 |
| Washout | 60 to 80 | Expected to return towards baseline |
Note: The values in the table are hypothetical and represent the expected outcome. Actual results will need to be determined experimentally. SEM refers to the Standard Error of the Mean.
Signaling Pathway and Experimental Workflow
Group III mGluR Signaling Pathway
Group III mGluRs are G-protein coupled receptors that are negatively coupled to adenylyl cyclase through the Gαi/o subunit. Activation of these receptors by glutamate leads to a decrease in intracellular cyclic AMP (cAMP) levels and a subsequent reduction in Protein Kinase A (PKA) activity. This cascade ultimately results in the inhibition of voltage-gated calcium channels, which is a key step in reducing neurotransmitter release. This compound, as an antagonist, blocks this pathway, leading to a disinhibition of glutamate release.
Caption: Signaling pathway of group III mGluRs and the antagonistic action of this compound.
In Vivo Microdialysis Experimental Workflow
The following diagram illustrates the key steps involved in the in vivo microdialysis experiment using this compound.
Caption: Step-by-step workflow for the in vivo microdialysis experiment.
Logical Relationship: this compound Action and Expected Outcome
This diagram outlines the cause-and-effect relationship from the administration of this compound to the expected neurochemical outcome.
Caption: Logical flow of this compound's effect on extracellular glutamate.
References
- 1. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From artificial cerebro-spinal fluid (aCSF) to artificial extracellular fluid (aECF): microdialysis perfusate composition effects on in vivo brain ECF glucose measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UBP 1112 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP 1112 is a selective antagonist of group III metabotropic glutamate receptors (mGluRs). This group of G protein-coupled receptors includes mGluR4, mGluR6, mGluR7, and mGluR8, which are primarily coupled to Gαi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and modulation of voltage-gated calcium and potassium channels. Group III mGluRs are predominantly located presynaptically, where they act as autoreceptors or heteroreceptors to regulate neurotransmitter release. Due to their role in modulating synaptic transmission and neuronal excitability, group III mGluRs are therapeutic targets for a variety of neurological and psychiatric disorders.
This compound, as a selective antagonist, is a valuable pharmacological tool for investigating the physiological and pathological roles of group III mGluRs in various cell-based models. These application notes provide detailed protocols for the use of this compound in cell culture, including recommended concentrations, experimental procedures, and data interpretation guidelines.
Data Presentation
The effective concentration of this compound can vary depending on the cell type, expression levels of group III mGluRs, and the specific experimental endpoint. Based on its reported Kd value and typical concentrations used for other phenylglycine derivative mGluR antagonists, a starting concentration range can be determined.
| Parameter | Value | Reference |
| Target | Group III metabotropic glutamate receptors (mGluR4/6/7/8) | [1][2] |
| Mechanism of Action | Competitive Antagonist | [1][2] |
| Kd (apparent) | 5.1 µM (for group III mGluRs) | [1] |
| Selectivity | ~96-fold higher affinity for group III over group II mGluRs | |
| Recommended Starting Concentration Range for Cell Culture | 1 µM - 50 µM | Inferred from Kd and similar compounds |
| Stock Solution Preparation | 50 mM in 1 eq. NaOH, then dilute in sterile water or buffer |
Signaling Pathway
This compound blocks the canonical signaling pathway of group III mGluRs. The binding of an agonist (like L-AP4) to the receptor is inhibited by this compound, preventing the Gαi/o-mediated inhibition of adenylyl cyclase and the subsequent decrease in cAMP production.
Figure 1: Simplified signaling pathway of group III mGluRs and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a cAMP Assay
This protocol describes a dose-response experiment to determine the optimal concentration of this compound required to antagonize the effect of a group III mGluR agonist on cAMP levels.
Materials:
-
Cells expressing endogenous or recombinant group III mGluRs (e.g., CHO-mGluR4, primary cortical neurons)
-
Cell culture medium and supplements
-
This compound
-
Group III mGluR agonist (e.g., L-2-amino-4-phosphonobutyric acid, L-AP4)
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (compatible with cAMP assay)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) for 24-48 hours.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 50 mM in 1 eq. NaOH).
-
Prepare serial dilutions of this compound in serum-free medium to achieve final concentrations ranging from, for example, 100 nM to 100 µM.
-
Prepare a stock solution of the group III mGluR agonist (e.g., L-AP4). The final concentration should be at its EC80 (the concentration that gives 80% of its maximal effect), which should be determined in a separate dose-response experiment.
-
Prepare a solution of forskolin at a concentration that robustly stimulates cAMP production (e.g., 1-10 µM).
-
-
Treatment:
-
Wash the cells once with warm PBS.
-
Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (medium with the same concentration of NaOH as the highest this compound concentration).
-
Add the group III mGluR agonist (at its EC80) and forskolin to all wells except for the negative control wells (which receive only forskolin).
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen assay method.
-
-
Data Analysis:
-
Normalize the data to the forskolin-only control.
-
Plot the cAMP levels against the log concentration of this compound.
-
Calculate the IC50 value of this compound, which represents the concentration that inhibits 50% of the agonist's effect.
-
Figure 2: Experimental workflow for determining the optimal concentration of this compound.
Protocol 2: Assessing the Effect of this compound on Neuronal Viability in an Excitotoxicity Model
This protocol outlines how to use this compound to investigate the role of group III mGluRs in protecting neurons from excitotoxic cell death.
Materials:
-
Primary cortical or hippocampal neuron cultures
-
Neuronal culture medium (e.g., Neurobasal medium with B-27 supplement)
-
This compound
-
Excitotoxic agent (e.g., glutamate, NMDA)
-
Cell viability assay kit (e.g., MTT, LDH release, or live/dead staining)
-
Poly-D-lysine coated culture plates
-
PBS
Procedure:
-
Neuron Culture: Plate primary neurons on poly-D-lysine coated plates and culture for at least 7 days to allow for maturation.
-
Pre-treatment:
-
Prepare different concentrations of this compound in neuronal culture medium.
-
Replace the existing medium with the this compound-containing medium and incubate for 1-2 hours. Include a vehicle control.
-
-
Excitotoxicity Induction:
-
Add the excitotoxic agent (e.g., glutamate at a final concentration of 50-100 µM) to the wells. Do not add to the negative control wells.
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT reagent to the wells and incubate for 2-4 hours. Solubilize the formazan crystals and measure the absorbance.
-
LDH Assay: Collect the culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells.
-
Live/Dead Staining: Use fluorescent dyes like calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) and visualize using a fluorescence microscope.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the untreated control.
-
Determine if this compound treatment significantly alters neuronal viability in the presence of the excitotoxic agent.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No effect of this compound observed | 1. Low or no expression of group III mGluRs in the cell line. 2. Concentration of this compound is too low. 3. Inactive compound. | 1. Verify receptor expression using RT-PCR, Western blot, or immunocytochemistry. 2. Perform a wider dose-response curve. 3. Use a fresh batch of the compound and verify its activity in a positive control experiment. |
| High background in cAMP assay | 1. Basal adenylyl cyclase activity is too high. 2. Cell density is too high. | 1. Reduce the concentration of forskolin. 2. Optimize cell seeding density. |
| High variability between replicates | 1. Inconsistent cell seeding. 2. Pipetting errors. | 1. Ensure a single-cell suspension before seeding and mix well. 2. Use calibrated pipettes and be consistent with pipetting technique. |
Conclusion
This compound is a potent and selective tool for studying the function of group III mGluRs in cell culture. The provided protocols offer a starting point for researchers to determine the optimal working concentration of this compound and to investigate its effects in various cellular assays. Careful optimization of experimental conditions, including cell type, agonist concentration, and incubation times, is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Studying Presynaptic Inhibition with UBP 1112
For Researchers, Scientists, and Drug Development Professionals
Introduction
Presynaptic inhibition is a fundamental mechanism for modulating synaptic transmission and plasticity throughout the central nervous system (CNS). It plays a crucial role in shaping neuronal circuit activity and is implicated in various physiological and pathological processes, including learning, memory, and epilepsy. Kainate receptors (KARs), a subtype of ionotropic glutamate receptors, are strategically located on presynaptic terminals where they modulate the release of neurotransmitters such as glutamate and GABA.[1][2][3]
UBP 1112 is a selective antagonist of GluK1 and GluK3 subunit-containing kainate receptors. Its selectivity makes it a valuable pharmacological tool to dissect the specific roles of these KAR subunits in regulating synaptic transmission. These application notes provide detailed protocols for utilizing this compound to investigate presynaptic inhibition in neuronal preparations.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and related compounds, providing a reference for experimental design.
Table 1: Binding Affinity and Potency of UBP Analogs
| Compound | Target | Affinity (Kᵢ) | Potency (IC₅₀) | Selectivity Profile | Reference |
| This compound | GluK1/GluK3 | Sub-micromolar | Not specified | High selectivity for GluK1/GluK3 over other iGluRs | [1] |
| UBP 310 | GluK1 | 130 nM (IC₅₀) | 18 ± 4 nM (Apparent KD) | >12,700-fold selective for GluK1 over GluK2 | [4] |
| UBP 296 | GluK1 | 1.09 µM (Apparent KD) | Not specified | ~90-fold selective over AMPA and GluK2/GluK5 | Not specified |
Table 2: Effects of Kainate Receptor Modulation on Synaptic Transmission
| Preparation | Agonist/Antagonist | Concentration | Effect on Neurotransmitter Release | Key Findings | Reference |
| Hippocampal Mossy Fibers | Kainate | >200 nM | Depression of glutamatergic EPSCs | Biphasic effect: low concentrations enhance, high concentrations depress release. | |
| Hippocampal CA1 | Kainate | 1 µM | Suppression of field EPSPs and presynaptic Ca²⁺ influx | Inhibition of transmission primarily by reducing presynaptic Ca²⁺ influx. | |
| Spinal Dorsal Horn | ATPA (GluK1 agonist) | 2 µM | Suppression of DRG-dorsal horn synaptic transmission | Selective modulation of primary afferent transmission. | |
| Hippocampal Mossy Fibers | UBP 310 | Not specified | Blockade of postsynaptic KARs | Reduces sustained depolarization during repetitive activity. |
Experimental Protocols
Protocol 1: Electrophysiological Investigation of Presynaptic Inhibition in Brain Slices using Whole-Cell Patch-Clamp
This protocol details the methodology for assessing the effect of this compound on presynaptic inhibition by recording evoked excitatory postsynaptic currents (eEPSCs) from neurons in acute brain slices.
1. Materials and Reagents:
-
Animals: Adolescent rodents (e.g., Wistar rats or C57BL/6 mice).
-
Slicing Solution (ice-cold and carbogenated): Sucrose-based artificial cerebrospinal fluid (aCSF) containing (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, 10 D-glucose.
-
Recording aCSF (carbogenated): Standard aCSF containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 1 MgCl₂, 2 CaCl₂, 10 D-glucose.
-
Internal Solution (for patch pipette): K-gluconate based solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. Adjusted to pH 7.3 with KOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution: 10 mM in DMSO.
-
Other Pharmacological Agents: AMPA, NMDA, and GABA receptor antagonists as required (e.g., CNQX, APV, bicuculline).
-
Equipment: Vibratome, patch-clamp amplifier, microscope with DIC optics, micromanipulators, perfusion system, data acquisition system.
2. Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, carbogenated (95% O₂/5% CO₂) slicing solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus) using a vibratome in ice-cold slicing solution.
-
Transfer slices to a holding chamber with carbogenated recording aCSF and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF at 2-3 ml/min.
-
Visually identify neurons for recording using DIC optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on the selected neuron.
-
Record evoked EPSCs by placing a stimulating electrode in the relevant afferent pathway (e.g., Schaffer collaterals for CA1 pyramidal neurons).
-
Deliver paired-pulse stimuli (e.g., 50 ms inter-stimulus interval) to assess changes in the paired-pulse ratio (PPR), an indicator of altered presynaptic release probability.
-
-
Application of this compound:
-
Establish a stable baseline recording of eEPSCs for at least 10 minutes.
-
Bath-apply this compound at the desired concentration (e.g., 1-10 µM) by adding it to the perfusion aCSF.
-
To confirm the presynaptic site of action, co-apply a KAR agonist (e.g., kainate at a low concentration) to induce presynaptic inhibition, and then apply this compound to observe the reversal of this effect.
-
Record the changes in eEPSC amplitude and PPR for at least 20-30 minutes.
-
Perform washout by perfusing with drug-free aCSF and record for another 20-30 minutes to check for reversibility of the effects.
-
4. Data Analysis:
-
Measure the amplitude of the first and second eEPSCs to calculate the PPR (EPSC2/EPSC1).
-
An increase in PPR upon drug application is indicative of a decrease in presynaptic release probability.
-
Normalize the eEPSC amplitude to the baseline period.
-
Perform statistical analysis to determine the significance of the observed effects.
Protocol 2: Neurotransmitter Release Assay
This protocol provides a method to measure the effect of this compound on the release of neurotransmitters from cultured neurons or synaptosomes.
1. Materials and Reagents:
-
Neuronal Cell Culture or Synaptosome Preparation.
-
Krebs-Ringer-HEPES (KRH) Buffer: Containing (in mM): 124 NaCl, 3 KCl, 1.25 KH₂PO₄, 1.3 MgSO₄, 2 CaCl₂, 25 HEPES, 10 D-glucose, pH 7.4.
-
High K⁺ KRH Buffer: KRH buffer with an elevated KCl concentration (e.g., 50 mM, with a corresponding reduction in NaCl to maintain osmolarity) to induce depolarization-dependent neurotransmitter release.
-
This compound Stock Solution: 10 mM in DMSO.
-
Tritiated Neurotransmitter: e.g., [³H]-D-aspartate (for glutamate) or [³H]-GABA.
-
Scintillation Fluid and Counter.
-
Pharmacological Agents: Kainate or other KAR agonists.
2. Procedure:
-
Loading with Radiolabeled Neurotransmitter:
-
Incubate cultured neurons or synaptosomes with the tritiated neurotransmitter in KRH buffer for 30-60 minutes at 37°C to allow for uptake.
-
Wash the cells/synaptosomes several times with fresh KRH buffer to remove excess unincorporated radiolabel.
-
-
Basal and Stimulated Release:
-
Pre-incubate the loaded cells/synaptosomes with this compound or vehicle (DMSO) in KRH buffer for 15-30 minutes.
-
To measure basal release, collect the supernatant after a 5-minute incubation in KRH buffer.
-
To measure stimulated release, replace the buffer with high K⁺ KRH buffer (with or without this compound and/or a KAR agonist) and collect the supernatant after a 5-minute incubation.
-
-
Quantification:
-
Lyse the cells/synaptosomes to determine the total amount of incorporated radiolabel.
-
Add scintillation fluid to the collected supernatants and cell lysates.
-
Measure the radioactivity using a scintillation counter.
-
Express the release as a percentage of the total incorporated radioactivity.
-
3. Data Analysis:
-
Compare the stimulated release in the presence of this compound to the control (vehicle) condition.
-
A reduction in agonist-induced changes in neurotransmitter release by this compound would indicate a role for GluK1/GluK3-containing KARs in presynaptic modulation.
Visualization of Pathways and Workflows
Caption: Signaling pathway of presynaptic inhibition via kainate receptors and the action of this compound.
Caption: Experimental workflow for electrophysiological recording of presynaptic inhibition.
Caption: Workflow for the neurotransmitter release assay.
References
- 1. Presynaptic kainate receptor facilitation of glutamate release involves protein kinase A in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of Kainate Receptor-Mediated Heterosynaptic Facilitation of Mossy-Fiber Synapses in KA2−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kainate receptors presynaptically downregulate GABAergic inhibition in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective block of postsynaptic kainate receptors reveals their function at hippocampal mossy fiber synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UBP310 as a Negative Control in Experimental Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the selective kainate receptor antagonist, UBP310, as a negative control in experimental designs. The protocols detailed below are intended to ensure the specificity of experimental findings related to GluK1-containing kainate receptor activation.
Application Notes
UBP310 is a potent and selective antagonist of the GluK1 (formerly GluR5) subunit of the kainate receptor (KAR) family, which are ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity.[1] Due to its high selectivity for GluK1 over other KAR subunits, particularly GluK2, UBP310 is an invaluable tool for dissecting the specific contributions of GluK1-containing receptors in physiological and pathological processes.[1]
In experimental design, a negative control is essential to validate that an observed effect is due to the specific mechanism being investigated. UBP310 serves as an excellent negative control in studies examining the effects of GluK1 receptor agonists. By demonstrating that the agonist's effect is blocked or significantly attenuated in the presence of UBP310, researchers can confidently attribute the observed response to the activation of GluK1-containing receptors.
Key Applications as a Negative Control:
-
Validating Agonist Specificity: To confirm that a novel or known compound exerts its effects through GluK1 receptor activation.
-
Elucidating Signaling Pathways: To determine if a downstream cellular event is a consequence of GluK1 receptor signaling.
-
Characterizing Phenotypic Responses: To verify that a physiological or behavioral response is mediated by GluK1-containing receptors.
Quantitative Data Summary
The following tables summarize the binding affinity and potency of UBP310 for various kainate receptor subunits. This data is crucial for determining the appropriate concentrations for use as a negative control.
Table 1: Binding Affinity of UBP310 for Human Recombinant Kainate Receptor Subunits [2]
| Receptor Subunit | KD (nM) |
| GluK1 | 21 ± 7 |
| GluK2 | No specific binding |
| GluK3 | 650 ± 190 |
Table 2: Potency (IC50) of UBP310 at Kainate Receptors
| Receptor | Agonist Used | IC50 | Reference |
| GluK1 (recombinant) | Glutamate | 130 nM | |
| GluK3 (recombinant) | Glutamate | 4.0 µM | |
| Native KARs (mf-CA3 synapses) | N/A (EPSCs) | ~250 nM | |
| GluK2/GluK5 (recombinant) | 1 mM Glutamate (1 ms) | 1.3 µM |
Experimental Protocols
Here, we provide detailed protocols for utilizing UBP310 as a negative control in two common experimental paradigms: whole-cell patch-clamp electrophysiology and calcium imaging.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to verify that an agonist-induced current is mediated by GluK1-containing kainate receptors.
Materials:
-
Cells or brain slices expressing GluK1-containing kainate receptors.
-
Agonist of interest.
-
UBP310 (Tocris, R&D Systems).
-
Artificial cerebrospinal fluid (aCSF) or appropriate extracellular solution.
-
Intracellular solution for patch pipette.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
Procedure:
-
Preparation:
-
Prepare a stock solution of UBP310 in DMSO (e.g., 10 mM). Store at -20°C.
-
On the day of the experiment, dilute the UBP310 stock solution in the extracellular solution to the desired final concentration. A concentration of 1-10 µM is typically sufficient to block GluK1-mediated responses.
-
Prepare the agonist of interest in the extracellular solution.
-
-
Recording:
-
Establish a stable whole-cell patch-clamp recording from a target neuron.
-
Record baseline membrane currents in the voltage-clamp configuration.
-
Perfuse the agonist of interest and record the induced current.
-
Wash out the agonist and allow the current to return to baseline.
-
Perfuse the extracellular solution containing UBP310 for at least 5-10 minutes to ensure complete receptor blockade.
-
Co-apply the agonist and UBP310.
-
Record the membrane current. A significant reduction or complete block of the agonist-induced current in the presence of UBP310 confirms that the response is mediated by GluK1-containing receptors.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-induced current in the absence and presence of UBP310.
-
Calculate the percentage of inhibition by UBP310.
-
Perform statistical analysis to determine the significance of the block.
-
Protocol 2: Calcium Imaging
This protocol uses a fluorescent calcium indicator, such as Fura-2 AM, to confirm that an agonist-induced increase in intracellular calcium is mediated by GluK1-containing kainate receptors.
Materials:
-
Cultured cells expressing GluK1-containing kainate receptors.
-
Agonist of interest.
-
UBP310.
-
Fura-2 AM or other suitable calcium indicator.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
Fluorescence microscope with an imaging system capable of ratiometric imaging.
Procedure:
-
Cell Loading:
-
Plate cells on coverslips suitable for imaging.
-
Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification of the Fura-2 AM.
-
-
Imaging:
-
Mount the coverslip onto the microscope stage.
-
Acquire baseline fluorescence images by alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and measuring emission at ~510 nm.
-
Perfuse the agonist of interest and record the change in the fluorescence ratio (F340/F380), which corresponds to the intracellular calcium concentration.
-
Wash out the agonist and allow the calcium levels to return to baseline.
-
Perfuse HBSS containing UBP310 (e.g., 1-10 µM) for 5-10 minutes.
-
Co-apply the agonist and UBP310 while continuing to record the fluorescence ratio.
-
A significant reduction or complete abolition of the agonist-induced calcium transient in the presence of UBP310 indicates a GluK1-mediated response.
-
-
Data Analysis:
-
Calculate the change in the fluorescence ratio (ΔR) or convert the ratio to intracellular calcium concentration.
-
Compare the peak ΔR in the absence and presence of UBP310.
-
Quantify the percentage of inhibition and perform statistical analysis.
-
Mandatory Visualizations
Kainate Receptor Signaling Pathway```dot
Caption: A generalized experimental workflow for using UBP310 as a negative control.
References
Application Notes and Protocols for UBP 1112 in Neuropathic Pain Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic condition resulting from nerve damage, remains a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with considerable side effects. The glutamatergic system, particularly kainate receptors, has emerged as a promising target for the development of novel analgesics. UBP 1112 is a selective antagonist of the GluK1 subunit-containing kainate receptors. Pharmacological studies suggest that antagonism of GluK1 receptors can produce antinociceptive effects in models of chronic pain, indicating the potential of this compound as a therapeutic agent for neuropathic pain.[1][2]
These application notes provide a comprehensive overview of the potential use of this compound in preclinical studies of neuropathic pain. While direct experimental data on this compound in neuropathic pain models is not extensively available in the public domain, this document outlines detailed protocols for relevant in vivo and in vitro assays based on established methodologies for evaluating similar compounds.
Mechanism of Action and Signaling Pathway
Kainate receptors are ionotropic glutamate receptors composed of various subunits (GluK1-5). GluK1-containing receptors are expressed in key areas of pain pathways, including dorsal root ganglion (DRG) neurons and the dorsal horn of the spinal cord.[1][2] In neuropathic pain states, there is an upregulation of glutamate release and hyperexcitability of neurons in these pathways. This compound, by selectively blocking GluK1-containing kainate receptors, is hypothesized to reduce this excitability, thereby mitigating the transmission of pain signals.
The proposed mechanism involves the inhibition of postsynaptic depolarization and may also involve modulation of presynaptic glutamate release. By antagonizing the action of glutamate at GluK1 receptors on dorsal horn neurons, this compound can potentially reduce central sensitization, a key mechanism underlying the maintenance of neuropathic pain.
Quantitative Data Summary
As of the latest literature review, specific quantitative data for this compound in neuropathic pain models (e.g., IC50 in dorsal horn neurons, in vivo efficacy in reducing allodynia) is not publicly available. The following table provides a template for how such data, once generated, could be structured for clear comparison.
| Parameter | This compound | Control Compound (e.g., Gabapentin) | Vehicle |
| In Vitro Potency | |||
| IC50 at recombinant human GluK1 (µM) | Data Needed | N/A | N/A |
| IC50 for inhibition of glutamate-evoked currents in dorsal horn neurons (µM) | Data Needed | Data Needed | N/A |
| In Vivo Efficacy (e.g., CCI Model) | |||
| % Reversal of Mechanical Allodynia (Dose 1) | Data Needed | Data Needed | Data Needed |
| % Reversal of Mechanical Allodynia (Dose 2) | Data Needed | Data Needed | Data Needed |
| % Reversal of Thermal Hyperalgesia (Dose 1) | Data Needed | Data Needed | Data Needed |
| % Reversal of Thermal Hyperalgesia (Dose 2) | Data Needed | Data Needed | Data Needed |
| Pharmacokinetics | |||
| Brain Penetration (Brain/Plasma Ratio) | Data Needed | Data Needed | N/A |
| Half-life (t½) in rats (hours) | Data Needed | Data Needed | N/A |
Experimental Protocols
The following are detailed protocols for key experiments that would be essential for evaluating the efficacy of this compound in preclinical models of neuropathic pain.
In Vivo Model of Neuropathic Pain: Chronic Constriction Injury (CCI)
This widely used model induces a robust and persistent neuropathic pain state.[3]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
Wound clips or sutures
-
Antiseptic solution and sterile saline
Procedure:
-
Anesthetize the rat using isoflurane (5% for induction, 2-2.5% for maintenance).
-
Shave the lateral aspect of the thigh of the left hind limb and sterilize the area with an antiseptic solution.
-
Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Tie four loose ligatures of 4-0 chromic gut around the sciatic nerve, approximately 1 mm apart. The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
Administer post-operative analgesics as per institutional guidelines, avoiding compounds that may interfere with the study endpoints.
-
Allow the animals to recover for 7-14 days to allow for the full development of neuropathic pain behaviors before commencing behavioral testing.
Behavioral Testing: Mechanical Allodynia (von Frey Test)
This assay measures the sensitivity to a normally non-painful mechanical stimulus.
Materials:
-
Von Frey filaments with varying bending forces (e.g., 0.4, 0.6, 1, 2, 4, 6, 8, 10, 15 g)
-
Elevated mesh platform
-
Plexiglas enclosures
Procedure:
-
Acclimatize the rats to the testing environment and apparatus for at least 2-3 days prior to the first measurement.
-
Place the rat in a Plexiglas enclosure on the elevated mesh platform and allow it to acclimate for 15-20 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force and increasing in a stepwise manner.
-
Each filament is applied for 2-3 seconds. A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold (PWT) can be determined using the up-down method.
-
Administer this compound (or vehicle/control) via the desired route (e.g., intraperitoneal, oral) at a predetermined time before testing.
-
Measure the PWT at various time points post-administration (e.g., 30, 60, 120, 240 minutes) to determine the time course of the drug's effect.
In Vivo Electrophysiology: Recording from Dorsal Horn Neurons
This technique allows for the direct assessment of the effect of this compound on the excitability of spinal neurons involved in pain processing.
Materials:
-
Anesthetized rat (from the CCI model or sham-operated)
-
Stereotaxic frame
-
Laminectomy instruments
-
Recording microelectrodes (e.g., glass micropipettes or tungsten microelectrodes)
-
Amplifier and data acquisition system
-
Stimulators for peripheral nerve stimulation
Procedure:
-
Anesthetize the rat and perform a laminectomy at the lumbar level (L4-L5) to expose the spinal cord.
-
Stabilize the animal in a stereotaxic frame.
-
Carefully remove the dura mater to allow for electrode insertion.
-
Advance the recording microelectrode into the dorsal horn of the spinal cord.
-
Identify wide-dynamic-range (WDR) neurons by their responses to both non-noxious (brushing) and noxious (pinching) mechanical stimuli applied to their receptive field on the hind paw.
-
Record the spontaneous and evoked activity of the identified neuron.
-
Administer this compound systemically (e.g., intravenously) or locally (e.g., via a micropipette) and record the changes in neuronal activity.
-
Analyze the data for changes in firing frequency, response to peripheral stimuli, and other electrophysiological parameters.
Conclusion
This compound, as a selective GluK1 antagonist, represents a promising pharmacological tool for the investigation and potential treatment of neuropathic pain. The protocols detailed above provide a robust framework for characterizing the preclinical efficacy of this compound. Future studies should aim to generate specific quantitative data to populate the summary table and further elucidate the therapeutic potential of this compound. The visualization of the proposed signaling pathway and experimental workflows offers a clear guide for researchers entering this area of investigation. It is crucial to underscore that while the rationale for using this compound in neuropathic pain is strong, direct experimental evidence is currently lacking in publicly available literature. The provided protocols are therefore intended as a guide for initiating such investigations.
References
Investigating Learning and Memory with Hypothetical NMDAR Antagonist (HNA)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate processes of learning and memory are fundamentally linked to the concept of synaptic plasticity, the ability of synapses to strengthen or weaken over time. A key molecular player in this process is the N-methyl-D-aspartate receptor (NMDAR), a glutamate receptor that is critical for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[1][2][3] This document provides detailed application notes and protocols for investigating the effects of a hypothetical NMDAR antagonist (HNA) on learning and memory, offering a framework for its characterization in neuroscience and drug development.
Mechanism of Action: NMDAR Antagonism and Synaptic Plasticity
NMDARs are unique in their requirement for both glutamate binding and postsynaptic depolarization to permit ion flow, primarily of Ca2+. This influx of calcium is a critical trigger for the signaling cascades that lead to LTP.[1] HNA, as a hypothetical NMDAR antagonist, is presumed to block the NMDAR channel, thereby inhibiting this crucial Ca2+ influx. This action is expected to prevent the induction of LTP, a widely studied cellular mechanism underlying learning and memory.[1] By modulating NMDAR activity, HNA provides a valuable tool to dissect the role of NMDAR-dependent plasticity in various cognitive functions.
The signaling pathway for NMDAR-dependent LTP is a well-established cascade. The influx of Ca2+ through the NMDAR activates several downstream kinases, most notably Calcium/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII then phosphorylates various substrates, leading to the insertion of AMPA receptors into the postsynaptic membrane, which ultimately strengthens the synapse.
Key Experiments and Protocols
To thoroughly investigate the impact of HNA on learning and memory, a combination of electrophysiological and behavioral experiments is recommended.
Electrophysiology: Assessing the Impact on Long-Term Potentiation (LTP)
Objective: To determine if HNA blocks the induction of NMDAR-dependent LTP in hippocampal slices.
Experimental Workflow:
Detailed Protocol:
-
Slice Preparation:
-
Anesthetize an adult rodent and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant temperature (e.g., 30-32°C).
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of synaptic transmission by delivering single pulses at a low frequency (e.g., 0.05 Hz) for 20-30 minutes.
-
Apply HNA at the desired concentration (or vehicle for control) to the perfusing aCSF for a predetermined period (e.g., 20 minutes) before LTP induction.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation.
-
-
Data Analysis:
-
Measure the slope of the fEPSP to quantify synaptic strength.
-
Normalize the fEPSP slope to the pre-HFS baseline average.
-
Compare the average potentiation in the last 10 minutes of recording between the HNA-treated and vehicle-treated groups.
-
Expected Quantitative Data:
| Treatment Group | Concentration | N (slices) | Baseline fEPSP Slope (mV/ms) | Post-HFS Potentiation (% of baseline) |
| Vehicle | - | 10 | 0.5 ± 0.05 | 150 ± 10% |
| HNA | 1 µM | 10 | 0.48 ± 0.06 | 120 ± 8% |
| HNA | 10 µM | 10 | 0.51 ± 0.04 | 105 ± 5% |
| HNA | 50 µM | 10 | 0.49 ± 0.05 | 98 ± 4% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Behavioral Assay: Morris Water Maze
Objective: To assess the effect of HNA on spatial learning and memory in rodents.
Experimental Workflow:
Detailed Protocol:
-
Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water, with a hidden escape platform submerged just below the surface. Extra-maze cues are placed around the room for spatial navigation.
-
Procedure:
-
Habituation: Allow each animal to swim freely in the pool for 60 seconds without the platform on the day before the acquisition phase.
-
Drug Administration: Administer HNA or vehicle (e.g., via intraperitoneal injection) 30 minutes before the first trial of each day.
-
Acquisition Phase: Conduct 4 trials per day for 5 consecutive days. In each trial, the animal is placed in the pool from one of four starting positions and allowed to search for the hidden platform. If the animal does not find the platform within 60 seconds, it is gently guided to it.
-
Probe Trial: On day 6, remove the platform and allow the animal to swim for 60 seconds.
-
-
Data Collection and Analysis:
-
Acquisition Phase: Record the escape latency (time to find the platform) and path length for each trial.
-
Probe Trial: Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.
-
Analyze the data using appropriate statistical tests (e.g., repeated measures ANOVA for acquisition data and t-test or ANOVA for probe trial data).
-
Expected Quantitative Data:
Acquisition Phase:
| Day | Treatment Group | Escape Latency (s) |
| 1 | Vehicle | 55 ± 5 |
| 1 | HNA (10 mg/kg) | 58 ± 6 |
| 3 | Vehicle | 30 ± 4 |
| 3 | HNA (10 mg/kg) | 45 ± 5 |
| 5 | Vehicle | 15 ± 3 |
| 5 | HNA (10 mg/kg) | 35 ± 4 |
Probe Trial:
| Treatment Group | Time in Target Quadrant (%) |
| Vehicle | 40 ± 5 |
| HNA (10 mg/kg) | 25 ± 4 |
Note: The data presented in these tables is hypothetical and for illustrative purposes only.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the role of the hypothetical NMDAR antagonist, HNA, in learning and memory. By combining in vitro electrophysiological studies of LTP with in vivo behavioral assessments, researchers can gain valuable insights into the compound's mechanism of action and its potential as a modulator of cognitive function. The detailed methodologies and expected data formats are designed to guide the experimental process and facilitate robust data interpretation, ultimately contributing to the advancement of neuroscience research and the development of novel therapeutics for cognitive disorders.
References
- 1. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The expression of long-term potentiation: reconciling the preists and the postivists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term potentiation in the perirhinal-hippocampal pathway is NMDA dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing UBP Compound Concentrations for Kainate Receptor Studies in Patch-Clamp Electrophysiology
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals utilizing UBP-series compounds, specifically kainate receptor antagonists such as UBP302 and UBP310, in patch-clamp electrophysiology experiments. While the query specified UBP 1112, a group III mGluR antagonist, the broader context of patch-clamp optimization for "UBP" compounds strongly suggests an interest in the widely used UBP kainate receptor antagonists. This guide will focus on the principles and practices for optimizing the concentration of these kainate receptor antagonists to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are UBP compounds and what is their primary mechanism of action in patch-clamp studies?
UBP compounds, such as UBP302 and UBP310, are selective antagonists for kainate receptors (KARs), a subtype of ionotropic glutamate receptors.[1][2] In patch-clamp electrophysiology, they are used to block KAR-mediated currents to study synaptic transmission and plasticity.[3][4] KARs are located both presynaptically, where they modulate neurotransmitter release, and postsynaptically, where they contribute to the excitatory postsynaptic potential (EPSC).[3]
Q2: How do I prepare a stock solution of a UBP compound?
For many UBP compounds, a stock solution can be prepared by dissolving the powder in dimethyl sulfoxide (DMSO) to a concentration of 10-100 mM. It is crucial to aliquot the stock solution into smaller volumes and store them at -20°C to minimize freeze-thaw cycles. Before use, thaw an aliquot and dilute it to the final working concentration in the artificial cerebrospinal fluid (aCSF) or the external recording solution.
Q3: What is a typical working concentration range for UBP kainate receptor antagonists?
The optimal concentration of a UBP antagonist depends on the specific compound, the KAR subunit being targeted, and the experimental preparation. A general starting range for compounds like UBP302 or UBP310 is 1-10 µM. For example, 10 µM UBP 310 has been used to block postsynaptic KAR signaling. It is always recommended to perform a dose-response curve to determine the most effective concentration for your specific experiment.
Q4: How can I differentiate between specific and non-specific effects of a UBP compound?
To ensure the observed effects are specific to KAR antagonism, consider the following controls:
-
Use a structurally distinct KAR antagonist: Confirm that a different KAR antagonist produces a similar effect.
-
Test on a null background: If available, use tissue from a knockout animal lacking the target KAR subunit to ensure the drug has no effect.
-
Washout experiment: The effect of the antagonist should be reversible upon washing it out of the recording chamber.
-
Dose-response curve: A specific effect should exhibit a clear dose-dependent relationship.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No effect of the UBP compound | 1. Incorrect concentration: The concentration may be too low to effectively block the target receptors. 2. Degraded compound: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Low KAR expression: The cell type or brain region under investigation may have low expression of the target kainate receptor subunits. 4. Solubility issues: The compound may not be fully dissolved in the aCSF. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Prepare a fresh stock solution from powder. Aliquot and store at -20°C. 3. Verify KAR expression in your preparation using immunohistochemistry or literature review. 4. Ensure the final DMSO concentration is low (typically <0.1%) and that the compound is fully dissolved by vortexing before application. |
| Inconsistent or variable results | 1. Incomplete washout: The compound may not be fully washed out between applications, leading to cumulative effects. 2. Instability of the compound: The UBP compound may be unstable in the recording solution over the duration of the experiment. 3. Run-down of synaptic responses: The synaptic responses may be decreasing over time, independent of the drug application. | 1. Increase the washout period and the flow rate of the perfusion system. 2. Prepare fresh drug-containing aCSF more frequently during the experiment. 3. Monitor the baseline synaptic responses for a stable period before drug application. If run-down is significant, the experiment may need to be discarded. |
| Non-specific effects observed | 1. High concentration: The concentration of the UBP compound may be too high, leading to off-target effects. 2. Interaction with other receptors: At high concentrations, some antagonists may show activity at other glutamate receptors (e.g., AMPA receptors). | 1. Use the lowest effective concentration determined from a dose-response curve. 2. Use other specific antagonists for different receptor types (e.g., an AMPA receptor antagonist like GYKI 53655) to isolate the KAR-mediated component of the response. |
Experimental Protocols
Protocol 1: Preparation of UBP Antagonist Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Weigh out the appropriate amount of the UBP compound powder.
-
Dissolve the powder in high-purity DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes (e.g., 10 µL) in microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
-
Working Solution Preparation (e.g., 10 µM):
-
On the day of the experiment, thaw one aliquot of the 10 mM stock solution.
-
Prepare the required volume of aCSF. A typical aCSF composition (in mM) is: 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, and 1 MgCl2, bubbled with 95% O2/5% CO2.
-
Dilute the stock solution into the aCSF to achieve the final desired concentration. For a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of aCSF).
-
Vortex the working solution immediately before use to ensure homogeneity.
-
Protocol 2: Whole-Cell Voltage-Clamp Recording in Brain Slices
This protocol outlines the general procedure for recording KAR-mediated EPSCs in acute brain slices.
-
Brain Slice Preparation:
-
Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated slicing solution.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes before transferring to room temperature.
-
-
Patch-Clamp Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Identify target neurons using a microscope with differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution. A typical internal solution contains (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 with KOH.
-
Obtain a giga-ohm seal (>1 GΩ) on the membrane of the target neuron and establish a whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV to record excitatory currents.
-
-
Data Acquisition and UBP Compound Application:
-
Record baseline synaptic activity by stimulating afferent fibers with a bipolar electrode.
-
To isolate KAR-mediated currents, it is often necessary to block AMPA and NMDA receptors using specific antagonists (e.g., GYKI 53655 and D-AP5, respectively).
-
After establishing a stable baseline, switch the perfusion to aCSF containing the desired concentration of the UBP antagonist.
-
Record the effect of the UBP compound on the evoked EPSCs.
-
To test for reversibility, switch the perfusion back to the control aCSF (washout).
-
Visualizations
Kainate Receptor Signaling Pathways
Caption: Kainate receptor signaling at presynaptic and postsynaptic sites.
Experimental Workflow for Optimizing UBP Concentration
Caption: Workflow for determining the optimal UBP antagonist concentration.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting a lack of UBP compound effect.
References
- 1. What are Kainate receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Subunit-Dependent Postsynaptic Expression of Kainate Receptors on Hippocampal Interneurons in Area CA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exciting Times: New Advances Towards Understanding the Regulation and Roles of Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of UBP 1112 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the group III metabotropic glutamate receptor (mGluR) antagonist, UBP1112. The information is tailored for researchers, scientists, and drug development professionals investigating the effects of UBP1112, with a focus on addressing potential off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of UBP1112?
A1: UBP1112 is a selective antagonist for group III mGluRs. Its affinity is highest for group III receptors, with significantly lower affinity for group II mGluRs. It shows minimal activity at group I mGluRs and ionotropic glutamate receptors (NMDA, AMPA, and kainate) at concentrations typically used for targeting group III mGluRs.[1][2]
Q2: I am observing a cellular phenotype at high concentrations of UBP1112 that doesn't align with group III mGluR antagonism. What could be the cause?
A2: At high concentrations, the likelihood of off-target effects increases. The observed phenotype could be due to UBP1112 interacting with other receptors or cellular proteins. For example, while its affinity for group II mGluRs is much lower, at high enough concentrations, it may begin to antagonize these receptors. To investigate this, it is recommended to perform a dose-response curve and compare the EC50 of the observed phenotype with the known Kd of UBP1112 for group III mGluRs. A significant deviation may suggest an off-target effect.
Q3: My cells are showing signs of toxicity when treated with high concentrations of UBP1112. Is this expected?
A3: While the provided documentation for UBP1112 does not specifically list toxicity, cell death at high concentrations of any compound can be a result of either on-target or off-target effects. If the toxicity is observed at concentrations well above the Kd for group III mGluRs, it is more likely to be an off-target effect. Consider performing a counter-screen in a cell line that does not express group III mGluRs to see if the toxicity persists.
Q4: How can I confirm that the effects I'm seeing are due to on-target antagonism of group III mGluRs?
A4: To confirm on-target activity, you can perform a rescue experiment. After treating with UBP1112, apply a group III mGluR agonist, such as L-AP4. If the effect of UBP1112 is on-target, the agonist should be able to reverse it. Additionally, using a structurally different group III mGluR antagonist should replicate the on-target effects.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting unexpected results and investigating potential off-target effects of UBP1112.
Issue: Unexpected Cellular Response at High Concentrations
Symptoms:
-
A cellular phenotype is observed that is not consistent with the known downstream signaling of group III mGluRs (e.g., an increase in cAMP levels, when a decrease is expected from agonist stimulation).
-
The dose-response curve for the observed effect has an EC50 significantly higher than the Kd of UBP1112 for group III mGluRs.
Troubleshooting Steps:
-
Verify On-Target Engagement:
-
Action: Perform a competitive binding assay with a known radiolabeled group III mGluR agonist to confirm that UBP1112 is binding to its intended target in your experimental system.
-
Expected Outcome: UBP1112 should displace the radioligand in a concentration-dependent manner.
-
-
Assess Downstream Signaling:
-
Action: Measure the levels of cyclic AMP (cAMP) in your cells. Group III mGluRs are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP upon agonist stimulation. As an antagonist, UBP1112 should block this decrease.
-
Expected Outcome: In the presence of a group III mGluR agonist, UBP1112 should prevent the expected decrease in cAMP levels. If you observe other effects on cAMP or different signaling pathways (e.g., calcium mobilization), it may indicate off-target activity.
-
-
Perform a Counter-Screen:
-
Action: Use a cell line that does not express group III mGluRs and treat with a high concentration of UBP1112.
-
Expected Outcome: If the unexpected phenotype persists in the absence of the target receptor, it is a strong indicator of an off-target effect.
-
-
Broad Off-Target Screening:
-
Action: To identify potential off-target proteins, consider broader screening approaches such as commercially available kinase or receptor panels. Proteomic and transcriptomic analyses can also provide insights into the cellular pathways affected by high concentrations of UBP1112.
-
Data Presentation
Table 1: Selectivity Profile of UBP1112
| Target | Affinity (Kd) or IC50 | Reference |
| Group III mGlu Receptors | 5.1 µM | [1][2] |
| Group II mGlu Receptors | 488 µM | [1] |
| Group I mGlu Receptors | > 1 mM | |
| NMDA Receptors | > 1 mM | |
| AMPA Receptors | > 1 mM | |
| Kainate Receptors | > 1 mM |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of UBP1112 for group III mGluRs.
Materials:
-
Cell membranes prepared from a cell line expressing the target group III mGluR subtype.
-
Radiolabeled group III mGluR agonist (e.g., [3H]L-AP4).
-
UBP1112.
-
Binding buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a series of dilutions of UBP1112.
-
In a microplate, add the cell membranes, a fixed concentration of the radiolabeled agonist, and varying concentrations of UBP1112 or vehicle.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-labeled agonist.
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Calculate the specific binding and plot the data to determine the IC50 of UBP1112. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay
Objective: To assess the functional antagonism of UBP1112 on group III mGluR-mediated inhibition of cAMP production.
Materials:
-
A cell line expressing the target group III mGluR subtype.
-
Group III mGluR agonist (e.g., L-AP4).
-
UBP1112.
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Seed the cells in a microplate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of UBP1112 or vehicle.
-
Add the group III mGluR agonist in the presence of forskolin.
-
Incubate for a specified time to allow for changes in cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the concentration of UBP1112 to determine its potency in antagonizing the agonist-induced effect.
Visualizations
Caption: On-target signaling pathway of UBP1112.
Caption: Troubleshooting workflow for off-target effects.
References
Interpreting unexpected results with UBP 1112
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with UBP 1112, a selective glutamate receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a competitive antagonist for specific subtypes of glutamate receptors. It selectively binds to the glutamate binding site on the receptor, preventing its activation by the endogenous ligand, glutamate. This inhibition modulates downstream signaling pathways involved in synaptic transmission and plasticity.
Q2: What are the known receptor targets of this compound?
Based on available data for structurally similar compounds, this compound is designed to be a potent and selective antagonist for a specific subset of ionotropic glutamate receptors. Its selectivity profile is a critical factor in its experimental application. For instance, related compounds like UBP791 and UBP1700 show selectivity for GluN2C/2D-containing NMDA receptors.[1]
Q3: What are potential off-target effects of this compound?
While designed for high selectivity, off-target effects can occur, leading to unexpected results. These can arise from interactions with other glutamate receptor subtypes or, less commonly, with other classes of receptors. The likelihood of off-target effects can be influenced by the concentration of this compound used and the specific biological system under investigation.
Q4: How can I be sure my experimental results are due to on-target effects of this compound?
To confirm that the observed effects are due to the intended action of this compound, it is crucial to include appropriate controls in your experiments. These may include:
-
A positive control: A known antagonist for the target receptor.
-
A negative control: A structurally similar but inactive compound.
-
Dose-response experiments: To ensure the effect is concentration-dependent.
-
Rescue experiments: Where the effect of this compound is reversed by adding an excess of the natural ligand, glutamate.
Troubleshooting Unexpected Results
Issue 1: Weaker than expected or no inhibitory effect.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration | Verify the final concentration of this compound in your assay. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup. |
| Compound Instability | Ensure proper storage and handling of this compound. Prepare fresh solutions for each experiment. |
| Receptor Subtype Expression | Confirm the expression of the target glutamate receptor subtype in your model system (e.g., cell line, tissue). Use techniques like Western blot, qPCR, or immunohistochemistry. |
| Presence of High Agonist Concentrations | As a competitive antagonist, the inhibitory effect of this compound can be overcome by high concentrations of glutamate. Consider the local glutamate concentration in your experimental system. |
Issue 2: Unexpected potentiation of receptor response.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Blockade of Receptor Desensitization | Some subunit-selective antagonists can paradoxically potentiate responses of heteromeric receptors by preventing desensitization.[2] This is a known phenomenon for some ionotropic glutamate receptor antagonists.[2] |
| Off-Target Effects | This compound might be interacting with another receptor or signaling molecule that has a potentiating effect on the measured response. |
| Experimental Artifact | Review your experimental protocol for any potential confounding factors. Ensure that the observed potentiation is reproducible and statistically significant. |
Issue 3: Effects observed in a system thought to lack the primary target receptor.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Undetected Receptor Expression | The target receptor may be expressed at low levels that are difficult to detect with standard methods. Consider using more sensitive detection techniques. |
| Off-Target Effects | The observed effects are likely due to the interaction of this compound with an alternative target. A thorough literature search for off-target effects of similar compounds is recommended. |
| Metabolites of this compound | The active compound might be a metabolite of this compound. Consider performing metabolic stability assays. |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
-
Cell Culture: Culture cells expressing the target glutamate receptor subtype under standard conditions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to the desired final concentrations in the assay buffer.
-
Assay Performance:
-
Pre-incubate the cells with this compound or vehicle control for a specified period.
-
Stimulate the cells with a known concentration of glutamate or a specific agonist.
-
Measure the cellular response (e.g., calcium influx, membrane potential change, or downstream signaling pathway activation).
-
-
Data Analysis: Plot the response as a function of this compound concentration to determine the IC50 value.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Troubleshooting workflow for unexpected results.
References
Technical Support Center: UBP1112 (USP11/USP12) Activity Verification
A Note on Nomenclature: The term "UBP1112" is not a standard designation for a human deubiquitinase (DUB). Based on common nomenclature, it is highly probable that this refers to either USP11 (Ubiquitin Specific Peptidase 11) or USP12 (Ubiquitin Specific Peptidase 12) . This guide provides information for both enzymes to ensure comprehensive support for your research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in verifying the activity of the deubiquitinating enzymes USP11 and USP12 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions and known substrates of USP11 and USP12?
A1:
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USP11: Is implicated in various cellular processes, including the DNA damage response, TGFβ signaling, and transcriptional regulation. It has been shown to deubiquitinate and stabilize proteins such as the tumor suppressor PML, the cell cycle regulator p21, and components of the DNA repair machinery like BRCA2.[1][2]
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USP12: Plays a crucial role in immune regulation, neuroprotection, and cancer progression. Known substrates include LAT and TRAT1, which are important for T-cell receptor (TCR) signaling, and the pro-apoptotic protein Bax.[3][4]
Q2: What are the recommended methods for measuring USP11 and USP12 activity?
A2: The most common methods for measuring the enzymatic activity of USP11 and USP12 are fluorescence-based and luminescence-based assays. These assays typically utilize a synthetic ubiquitin substrate linked to a reporter molecule (a fluorophore or a luminophore). Cleavage of the isopeptide bond by the DUB releases the reporter, leading to a measurable signal that is proportional to the enzyme's activity.
Q3: Are there any known inhibitors for USP11 and USP12?
A3: Yes, several small molecule inhibitors have been identified for both enzymes. For instance, Mitoxantrone has been reported to inhibit USP11, while Galeterone has been shown to inhibit USP12.[5] These can be valuable tools for verifying the specificity of observed effects in your experiments.
Q4: How can I confirm that the deubiquitinating activity I'm observing is specific to USP11 or USP12?
A4: To confirm specificity, you can employ several strategies:
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Use of specific inhibitors: Treat your experimental system with a known inhibitor of USP11 or USP12 and observe if the deubiquitinating activity is reduced.
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siRNA/shRNA knockdown: Deplete the expression of USP11 or USP12 in your cells and assess if the target protein's ubiquitination level increases.
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Use of catalytically inactive mutants: Overexpress a version of USP11 or USP12 with a mutation in the catalytic cysteine (e.g., C318S for USP11, C48S for USP12), which should abolish its deubiquitinating activity.
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In vitro reconstitution assays: Use purified recombinant USP11 or USP12 and your substrate of interest to directly measure deubiquitination.
Troubleshooting Guides
This section addresses common issues encountered during USP11 and USP12 activity assays.
| Problem | Possible Cause | Suggested Solution |
| No or low enzyme activity | Inactive enzyme | Ensure proper storage and handling of the recombinant enzyme. Avoid repeated freeze-thaw cycles. Confirm enzyme activity with a positive control. |
| Incorrect buffer conditions | Optimize buffer pH, ionic strength, and reducing agent (e.g., DTT) concentration. The optimal conditions can vary between enzymes. | |
| Substrate degradation | Use fresh substrate solutions. Protect fluorescent substrates from light. | |
| High background signal | Autohydrolysis of the substrate | Run a no-enzyme control to determine the rate of spontaneous substrate breakdown. Subtract this background from your measurements. |
| Contaminating proteases | If using cell lysates, consider using protease inhibitor cocktails (excluding those that inhibit cysteine proteases if your DUB is one). Purify your recombinant enzyme to a high degree. | |
| Intrinsic fluorescence/luminescence of compounds | If screening for inhibitors, test the compounds for their own fluorescence or luminescence in the absence of the enzyme and substrate. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. Prepare a master mix for replicates. |
| Temperature fluctuations | Ensure all reagents are at the recommended assay temperature before starting the reaction. Maintain a consistent temperature throughout the experiment. | |
| Plate reader settings | Optimize the gain and other settings on your plate reader for the specific assay to ensure measurements are within the linear range of detection. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of known compounds against USP11 and USP12, providing a reference for experimental validation.
| Enzyme | Inhibitor | IC50 Value | Assay Type |
| USP11 | Mitoxantrone | 3.15 µM | In vitro deubiquitinase activity assay |
| USP12 | Galeterone | 2.1–3.4 μM | In vitro deubiquitinase activity assay |
Experimental Protocols
In Vitro Fluorescence-Based Deubiquitinase Activity Assay
This protocol is a general guideline for measuring USP11 or USP12 activity using a fluorogenic ubiquitin substrate like Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin).
Materials:
-
Purified recombinant human USP11 or USP12
-
Ubiquitin-AMC substrate
-
DUB Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of your test compounds (inhibitors) if applicable.
-
Enzyme Preparation: Dilute the purified USP11 or USP12 to the desired concentration in DUB Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Reaction Setup:
-
Add 50 µL of DUB Assay Buffer to each well.
-
Add 10 µL of your test compound or vehicle control.
-
Add 20 µL of the diluted enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
-
Initiate Reaction: Add 20 µL of Ubiquitin-AMC substrate to each well to a final concentration of 1-10 µM.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity kinetically over 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).
-
For inhibitor studies, plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Cell-Based Ubiquitination Assay
This protocol describes a method to assess the effect of USP11 or USP12 on the ubiquitination status of a target protein in cells.
Materials:
-
Mammalian cell line of interest
-
Plasmids encoding HA-tagged Ubiquitin, Flag-tagged target protein, and USP11/USP12 (wild-type or catalytic mutant)
-
Transfection reagent
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Cell lysis buffer (e.g., RIPA buffer) with protease and DUB inhibitors (e.g., NEM)
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Antibodies: anti-Flag, anti-HA, anti-USP11/USP12
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Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Transfection: Co-transfect cells with plasmids encoding HA-Ubiquitin, Flag-tagged target protein, and either wild-type USP11/USP12 or a control (e.g., empty vector or catalytic mutant).
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Cell Lysis: After 24-48 hours, treat cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow ubiquitinated proteins to accumulate. Lyse the cells in lysis buffer.
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Immunoprecipitation:
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Pre-clear the cell lysates with protein A/G beads.
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Incubate the pre-cleared lysates with an anti-Flag antibody to immunoprecipitate the target protein.
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Capture the immune complexes with protein A/G beads.
-
-
Western Blotting:
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Wash the beads extensively with lysis buffer.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
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Probe the membrane with an anti-HA antibody to detect the ubiquitinated forms of the target protein (which will appear as a high-molecular-weight smear).
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Probe separate blots with anti-Flag and anti-USP11/USP12 to confirm expression levels.
-
Visualizations
USP11 Signaling Pathway
Caption: USP11 positively regulates TGF-β signaling and the DNA damage response.
USP12 Signaling Pathway
Caption: USP12 modulates T-cell receptor signaling and apoptosis.
Experimental Workflow for In Vitro DUB Activity Assay
Caption: Workflow for a typical in vitro deubiquitinase activity assay.
References
- 1. Ubiquitin-specific Protease 11 (USP11) Deubiquitinates Hybrid Small Ubiquitin-like Modifier (SUMO)-Ubiquitin Chains to Counteract RING Finger Protein 4 (RNF4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Deubiquitinating Enzyme USP12 Regulates the Pro-Apoptosis Protein Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the Development Ubiquitin-Specific Peptidase (USP) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: UBP 1112 in Primary Neuron Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing potential toxicity associated with the use of UBP 1112, a selective group III metabotropic glutamate receptor (mGluR) antagonist, in primary neuron cultures. As direct toxicity data for this compound is limited, this guide focuses on general principles of neuronal culture health, mitigating excitotoxicity, and protocols for assessing neuronal viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist for group III metabotropic glutamate receptors (mGluRs).[1][2] These receptors are typically located presynaptically and are involved in the modulation of neurotransmitter release.[1][2] By blocking these receptors, this compound can increase neurotransmitter release, which may have implications for neuronal excitability.
Q2: What are the potential causes of toxicity when using this compound in primary neuron cultures?
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Excitotoxicity: Although this compound is an antagonist, modulation of the glutamatergic system can sometimes lead to imbalances that result in excitotoxicity, a process of neuronal damage or death caused by excessive stimulation of glutamate receptors.
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Off-target effects: Like any pharmacological agent, this compound could have unintended effects on other cellular targets, which might lead to toxicity.
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Concentration-dependent effects: High concentrations of any compound can be detrimental to sensitive primary neurons. It is crucial to determine the optimal, non-toxic working concentration for your specific neuronal type and experimental conditions.
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General culture stress: Primary neurons are inherently sensitive, and factors such as suboptimal culture conditions, media quality, and handling procedures can exacerbate any potential compound-related toxicity.
Q3: What are the initial signs of this compound toxicity in my primary neuron culture?
Initial signs of toxicity can be subtle and may include:
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Changes in neuronal morphology, such as neurite blebbing or retraction.
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Increased floating cells or debris in the culture medium.
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A decrease in the overall cell density compared to control cultures.
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Granular appearance of the cytoplasm or condensation of the nucleus.
Q4: How can I determine a safe working concentration for this compound in my experiments?
It is essential to perform a dose-response curve to determine the optimal concentration of this compound for your specific primary neuron culture. This involves treating cultures with a range of this compound concentrations and assessing neuronal viability using assays such as the MTT or LDH assay. The lowest concentration that produces the desired pharmacological effect without significant toxicity should be used.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in primary neuron cultures.
| Problem | Possible Cause | Suggested Solution |
| Increased cell death observed after this compound treatment. | Concentration of this compound is too high. | Perform a dose-response experiment to identify a lower, non-toxic concentration. Start with a concentration range based on published literature for similar compounds, if available. |
| Excitotoxicity. | Although an antagonist, disrupting glutamate signaling can lead to network imbalances. Consider co-treatment with a low concentration of an NMDA receptor antagonist like MK-801, but be aware that this can also induce apoptosis at higher concentrations.[3] | |
| Poor culture health. | Ensure optimal culture conditions (media, supplements, coating substrate, and cell density). Refer to general primary neuron culture protocols for best practices. | |
| Changes in neuronal morphology (e.g., neurite blebbing, cell shrinkage). | Apoptosis is being induced. | This can be a sign of programmed cell death. Assess for caspase-3 activation to confirm apoptosis. Consider if the experimental endpoint can be measured at an earlier time point before significant morphological changes occur. |
| Sub-lethal stress. | Even at non-lethal concentrations, the compound may be causing stress. Re-evaluate the concentration and duration of treatment. | |
| Inconsistent results between experiments. | Variability in primary culture preparation. | Primary neuron cultures can be inherently variable. Standardize your dissection and cell plating procedures to minimize variability between batches. |
| Reagent quality. | Ensure the quality and consistency of your culture media, supplements, and the this compound compound itself. Prepare fresh solutions of this compound for each experiment. |
Data on Potential Toxicity of Glutamate Receptor Antagonists
Direct quantitative data on this compound toxicity is limited. However, studies on other glutamate receptor antagonists provide some context. For example, NMDA receptor antagonists have been shown to induce apoptotic cell death in a dose-dependent manner in primary cortical neurons.
| Compound Class | Example | Observed Effect in Primary Neurons | Concentration Range | Reference |
| NMDA Receptor Antagonist | MK-801 | Induction of apoptosis, caspase-3 activation | 1 nM - 10 µM | |
| NMDA Receptor Antagonist | APV | Induction of apoptosis, caspase-3 activation | Not specified |
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using MTT Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
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Primary neuron culture in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
After treating neurons with various concentrations of this compound for the desired duration, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
After incubation, add 100 µL of solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Assessment of Apoptosis using Caspase-3 Activation Assay
This protocol detects the activation of caspase-3, a key marker of apoptosis.
Materials:
-
Primary neuron culture
-
Caspase-3 substrate (e.g., a fluorogenic substrate like Ac-DEVD-AMC)
-
Lysis buffer
-
Fluorometer or fluorescence plate reader
Procedure:
-
Treat neurons with this compound at various concentrations and for different durations.
-
Lyse the cells using the provided lysis buffer.
-
Add the caspase-3 substrate to the cell lysate.
-
Incubate at 37°C for 1-2 hours, protected from light.
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Measure the fluorescence using a fluorometer or plate reader at the appropriate excitation and emission wavelengths for the substrate used.
-
An increase in fluorescence compared to the untreated control indicates caspase-3 activation.
Visualizing Key Concepts
The following diagrams illustrate important pathways and workflows relevant to troubleshooting this compound toxicity.
Caption: Simplified signaling pathway of glutamate-induced excitotoxicity.
Caption: Experimental workflow for assessing this compound toxicity.
Caption: A logical workflow for troubleshooting this compound-induced toxicity.
References
- 1. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apoptotic cell death and caspase-3 activation induced by N-methyl-D-aspartate receptor antagonists and their prevention by insulin-like growth factor I - PubMed [pubmed.ncbi.nlm.nih.gov]
UBP 1112 washout protocol for reversible effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using UBP 1112, a selective group III metabotropic glutamate receptor (mGluR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist for group III metabotropic glutamate receptors (mGluRs). Its mechanism of action involves blocking the binding of the endogenous ligand, glutamate, to these receptors. Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, are predominantly located on presynaptic terminals. Their activation typically leads to an inhibition of neurotransmitter release. By antagonizing these receptors, this compound can prevent this inhibition, thereby leading to an increase in neurotransmitter release.
Q2: What are the binding characteristics of this compound?
This compound exhibits a selective affinity for group III mGluRs. The dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor, where a lower Kd value indicates a higher affinity.
| Parameter | Value | Receptor Group |
| Dissociation Constant (Kd) | 5.1 μM | Group III mGluR |
Q3: Are the effects of this compound reversible?
Yes, the antagonistic effects of this compound are generally considered to be reversible upon washout. Complete reversal is dependent on a thorough washout procedure to remove the compound from the experimental preparation. The time required for complete washout can vary depending on the experimental system and the concentration of this compound used.
Troubleshooting Guide
Issue 1: Incomplete or slow reversal of this compound effects after washout.
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Possible Cause 1: Insufficient Washout Duration. The washout period may not be long enough to allow for the complete dissociation of this compound from the mGluRs and its removal from the tissue or cell preparation.
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Solution: Increase the duration of the washout period. A typical starting point is a continuous perfusion with fresh, drug-free buffer for at least 30-60 minutes. Monitor the reversal of the effect over time to determine the optimal washout duration for your specific experimental setup.
-
-
Possible Cause 2: Inadequate Perfusion Rate. A slow perfusion or bath exchange rate can lead to the accumulation of this compound in the recording chamber, preventing effective washout.
-
Solution: Ensure a stable and adequate perfusion rate that allows for the complete exchange of the bath volume multiple times during the washout period. For brain slice experiments, a perfusion rate of 2-4 mL/min is common.
-
-
Possible Cause 3: High Concentration of this compound Used. Higher concentrations of the antagonist will require longer washout times to achieve complete reversal.
-
Solution: Use the lowest effective concentration of this compound for your experiment. If high concentrations are necessary, be prepared for significantly longer washout periods.
-
-
Possible Cause 4: Lipophilicity and Tissue Trapping. Although not extensively documented for this compound, some compounds can be retained in the lipid membranes of cells, leading to a slow release and prolonged effect even after the bulk solution has been exchanged.
-
Solution: If you suspect tissue trapping, incorporating a small percentage of a carrier solvent like DMSO (if compatible with your preparation) in the initial phase of the washout might aid in the removal of the compound. However, this should be done with caution as it can affect cell viability.
-
Issue 2: Variability in the antagonistic effect of this compound between experiments.
-
Possible Cause 1: Instability of this compound in solution. The compound may degrade over time, especially if the stock solution is not stored properly.
-
Solution: Prepare fresh solutions of this compound for each experiment from a properly stored stock. Store stock solutions at -20°C or -80°C and protect from light.
-
-
Possible Cause 2: Inconsistent final concentration. Errors in dilution or pipetting can lead to variability in the final concentration of this compound applied to the preparation.
-
Solution: Use calibrated pipettes and perform serial dilutions carefully to ensure accurate and consistent final concentrations.
-
-
Possible Cause 3: Differences in tissue health or cell culture conditions. The responsiveness of the experimental preparation to mGluR antagonism can be influenced by its physiological state.
-
Solution: Standardize your tissue preparation or cell culture protocols to ensure consistent health and viability. Monitor baseline responses to ensure the preparation is stable before applying this compound.
-
Experimental Protocols
Recommended Washout Protocol for Reversible Effects of this compound in Brain Slices
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Baseline Recording: Establish a stable baseline recording in artificial cerebrospinal fluid (aCSF) for at least 10-15 minutes before the application of this compound.
-
This compound Application: Perfuse the brain slice with aCSF containing the desired concentration of this compound. Allow sufficient time for the effect to stabilize, typically 15-20 minutes.
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Initiation of Washout: Switch the perfusion back to the drug-free aCSF. Ensure a continuous and stable flow rate (e.g., 2-4 mL/min).
-
Washout Period: Continue the perfusion with drug-free aCSF for a minimum of 30-60 minutes. For higher concentrations of this compound, a longer washout period may be necessary.
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Monitoring of Reversal: Continuously monitor the physiological parameter of interest (e.g., synaptic transmission) to observe the reversal of the this compound effect. The effect should gradually return to the pre-drug baseline level.
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Confirmation of Full Reversal: Full reversal is confirmed when the recorded parameter is no longer significantly different from the initial baseline recording.
Visualizations
Caption: Experimental workflow for this compound application and washout.
Caption: Simplified signaling pathway of Group III mGluRs and the antagonistic action of this compound.
Challenges in systemic delivery of UBP 1112
Welcome to the technical support center for UBP 1112. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the systemic delivery of this compound and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel synthetic peptide antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. Its primary mechanism of action is the inhibition of calcium influx through the NMDA receptor channel, which plays a crucial role in synaptic plasticity and excitotoxicity. Due to its peptide nature, this compound exhibits high specificity and potency but also faces challenges in systemic delivery, such as poor stability and limited blood-brain barrier penetration.[1][2][3]
Q2: What are the main challenges associated with the systemic delivery of this compound?
A2: The primary challenges stem from its peptide structure. These include:
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Poor in vivo stability: this compound is susceptible to degradation by proteases in the bloodstream, leading to a short plasma half-life.[4][5]
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Low bioavailability: Due to enzymatic degradation and poor absorption across epithelial membranes, oral and some parenteral routes of administration result in low bioavailability.
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Limited Blood-Brain Barrier (BBB) Permeability: As a relatively large and hydrophilic molecule, this compound does not efficiently cross the BBB to reach its target in the central nervous system (CNS).
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Rapid Renal Clearance: The molecular weight of this compound may lead to rapid filtration and clearance by the kidneys.
Q3: How should I store and handle this compound?
A3: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C or below. For short-term use, it can be stored at 4°C for a few weeks. Once reconstituted in a buffer, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles. Use sterile, nuclease-free solutions for reconstitution.
Troubleshooting Guides
Issue 1: Low Bioavailability and Rapid In Vivo Degradation
Q: My in vivo experiments show very low plasma concentrations of this compound shortly after administration. How can I improve its stability and bioavailability?
A: This is a common issue with peptide-based therapeutics. Here are several strategies to consider, ranging from formulation changes to chemical modifications:
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Formulation Strategies:
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Use of Protease Inhibitors: Co-administration with a cocktail of protease inhibitors can temporarily reduce enzymatic degradation.
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Encapsulation: Using nanocarriers like liposomes or polymeric nanoparticles can protect this compound from degradation and improve its pharmacokinetic profile.
-
-
Chemical Modification Strategies:
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PEGylation: Attaching polyethylene glycol (PEG) chains can increase the hydrodynamic size of this compound, shielding it from proteases and reducing renal clearance.
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Amino Acid Substitution: Replacing L-amino acids at cleavage sites with D-amino acids or other unnatural amino acids can enhance resistance to proteolysis.
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Terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can block exopeptidase activity.
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Cyclization: Converting the linear peptide into a cyclic one can make it less accessible to proteases and more structurally stable.
-
The following table summarizes the potential impact of these modifications on key pharmacokinetic parameters.
Data Presentation: Pharmacokinetic Parameters of this compound Formulations
| Formulation/Modification | Half-life (t½) (hours) | Bioavailability (%) (IV vs. Oral) | Cmax (ng/mL) |
| This compound (Unmodified) | 0.5 | <1 | 150 |
| This compound + Protease Inhibitors | 1.2 | ~1 | 250 |
| PEGylated this compound | 8.5 | ~5 | 800 |
| This compound in Liposomes | 6.0 | ~4 | 650 |
| Cyclized this compound | 4.5 | ~3 | 500 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
Issue 2: Ineffective CNS Target Engagement
Q: Despite achieving adequate plasma concentrations with a modified this compound, I am not observing the expected pharmacological effects in the CNS. What could be the reason?
A: This strongly suggests insufficient penetration of the Blood-Brain Barrier (BBB). The BBB is a significant obstacle for most peptide drugs.
-
Problem Verification: First, confirm that the modified this compound retains its binding affinity for the GluN2B subunit. Modifications can sometimes alter the active conformation of the peptide.
-
Troubleshooting Steps:
-
Direct CNS Administration: As a positive control, administer this compound directly into the CNS (e.g., via intracerebroventricular injection) to confirm its pharmacological activity at the target site.
-
BBB Permeability Enhancement:
-
Receptor-Mediated Transcytosis: Conjugate this compound to a ligand that binds to a receptor on the BBB, such as the transferrin receptor, to facilitate transport across the barrier.
-
Nanoparticle Delivery: Encapsulate this compound in nanoparticles engineered to cross the BBB.
-
Intranasal Delivery: This route can bypass the BBB to some extent, delivering the peptide directly to the brain.
-
-
Below is a decision-making workflow for addressing poor CNS efficacy.
Caption: Troubleshooting workflow for poor CNS efficacy of this compound.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol is designed to assess the stability of this compound in plasma.
Methodology:
-
Preparation: Thaw human or rodent plasma and centrifuge to remove any precipitates. Prepare a stock solution of this compound in a suitable buffer.
-
Incubation: Spike the plasma with this compound to a final concentration of 10 µM. Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma mixture.
-
Protein Precipitation: Immediately add a cold precipitation agent (e.g., acetonitrile with 1% trifluoroacetic acid) to the aliquot to stop enzymatic activity and precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Analysis: Analyze the supernatant for the concentration of intact this compound using LC-MS/MS or HPLC.
-
Calculation: Determine the half-life (t½) by plotting the percentage of remaining this compound against time.
Data Presentation: In Vitro Plasma Stability of this compound Variants
| This compound Variant | Half-life (t½) in Human Plasma (minutes) |
| Unmodified | 15 |
| N-terminal Acetylated | 45 |
| D-Arg Substitution | 90 |
| PEGylated | >240 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits glutamate-induced NMDA receptor signaling.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing in vivo efficacy of this compound.
References
- 1. Drug Delivery Challenges in Brain Disorders across the Blood–Brain Barrier: Novel Methods and Future Considerations for Improved Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arcjournals.org [arcjournals.org]
- 3. What are the challenges of crossing the blood-brain barrier with drugs? [synapse.patsnap.com]
- 4. Strategies to stabilize cell penetrating peptides for in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Improving the specificity of UBP 1112 application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using UBP1112, a selective antagonist for group III metabotropic glutamate receptors (mGluRs).
Frequently Asked Questions (FAQs)
Q1: What is UBP1112 and what is its primary mechanism of action?
A1: UBP1112, also known as α-Methyl-3-methyl-4-phosphonophenylglycine, is a potent and selective competitive antagonist of group III metabotropic glutamate receptors (mGluRs).[1] Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, are primarily located on presynaptic terminals.[2][3] Their activation by glutamate typically leads to the inhibition of neurotransmitter release.[3] UBP1112 blocks the binding of glutamate to these receptors, thereby preventing this inhibitory effect.
Q2: What are the main applications of UBP1112 in research?
A2: UBP1112 is primarily used as a pharmacological tool to investigate the physiological and pathological roles of group III mGluRs. Common research applications include studying synaptic plasticity (long-term potentiation and long-term depression), neuroprotection, and the modulation of neurotransmitter release. By antagonizing group III mGluRs, researchers can explore their involvement in various neurological and psychiatric conditions.
Q3: How selective is UBP1112 for group III mGluRs?
A3: UBP1112 displays significant selectivity for group III mGluRs over other mGluR groups and ionotropic glutamate receptors. Its affinity for group III mGluRs is substantially higher than for group II mGluRs, and it shows little to no activity at group I mGluRs, NMDA, AMPA, or kainate receptors at concentrations up to 1 mM.[1]
Data Presentation
Table 1: Specificity of UBP1112 for Metabotropic Glutamate Receptors
| Receptor Group | Apparent KD (μM) | Notes |
| Group III mGluRs | 5.1 | High affinity |
| Group II mGluRs | 488 | Low affinity |
| Group I mGluRs | >1000 | No significant activity |
| NMDA, AMPA, Kainate Receptors | >1000 | No significant activity |
Data compiled from Miller et al., Br.J.Pharmacol., 2003.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no effect of UBP1112 in vitro | Compound Degradation: UBP1112, like other phenylglycine derivatives, may be susceptible to degradation over time, especially in solution. | Prepare fresh stock solutions of UBP1112 for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
| Solubility Issues: The compound may not be fully dissolved in the experimental buffer, leading to a lower effective concentration. | UBP1112 is soluble in aqueous solutions with the addition of a base (e.g., NaOH) to deprotonate the phosphonic acid group. Ensure the pH of the stock solution and the final buffer is appropriate to maintain solubility. A slight basification of the stock solution before dilution into physiological buffer is recommended. | |
| Incorrect Concentration: The effective concentration at the target receptor may be lower than anticipated due to factors like non-specific binding to plasticware. | Use low-binding labware. Perform a concentration-response curve to determine the optimal concentration for your specific experimental setup. | |
| Variability in in vivo experimental results | Poor Blood-Brain Barrier Penetration: Phenylglycine derivatives can have limited ability to cross the blood-brain barrier when administered systemically. | For behavioral or neurochemical studies, consider direct intracerebral administration (e.g., intracerebroventricular or local microinjection) to bypass the blood-brain barrier. |
| Metabolism: The compound may be rapidly metabolized in vivo, leading to a short duration of action. | Conduct pharmacokinetic studies to determine the half-life of UBP1112 in your animal model. This will inform the optimal dosing regimen. | |
| Off-target effects observed | High Concentration: At concentrations significantly above the KD for group III mGluRs, the risk of off-target effects on other receptors or cellular processes increases. | Use the lowest effective concentration of UBP1112 as determined by a dose-response study. Always include appropriate controls, such as a structurally related but inactive compound if available. |
| Non-specific effects of the vehicle: The solvent used to dissolve UBP1112 (e.g., DMSO, NaOH) may have its own biological effects. | Run a vehicle control group in all experiments to account for any effects of the solvent. Keep the final concentration of the vehicle as low as possible (e.g., <0.1% for DMSO). |
Experimental Protocols
Protocol 1: In Vitro Electrophysiological Recording in Brain Slices
This protocol describes the use of UBP1112 to study its effect on synaptic transmission in acute brain slices.
1. Brain Slice Preparation:
-
Anesthetize the animal (e.g., rodent) and perform transcardial perfusion with ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired brain region (e.g., hippocampus) using a vibratome in ice-cold cutting solution.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
2. Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min.
-
Obtain whole-cell patch-clamp recordings from neurons in the region of interest or place a recording electrode to measure field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording for at least 20 minutes.
3. Application of UBP1112:
-
Prepare a stock solution of UBP1112 (e.g., 10-100 mM in 100 mM NaOH).
-
Dilute the stock solution into the aCSF to the desired final concentration (e.g., 1-100 µM).
-
Switch the perfusion to the aCSF containing UBP1112 and record for at least 30-60 minutes to observe the effect.
4. Data Analysis:
-
Measure the amplitude and/or frequency of synaptic events (for patch-clamp) or the slope of the fEPSP.
-
Normalize the data to the pre-drug baseline and analyze the percentage change after UBP1112 application.
Protocol 2: In Vivo Microdialysis for Neurotransmitter Release
This protocol outlines the use of UBP1112 to investigate its effect on neurotransmitter levels in a specific brain region of a freely moving animal.
1. Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest.
-
Allow the animal to recover from surgery for several days.
2. Microdialysis Procedure:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2 µl/min).
-
Allow for a stabilization period of 1-2 hours.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
3. UBP1112 Administration:
-
UBP1112 can be administered systemically (e.g., intraperitoneal injection) or locally via reverse dialysis (including it in the perfusion aCSF).
-
For reverse dialysis, prepare UBP1112 in the aCSF at the desired concentration.
-
Continue collecting dialysate samples throughout and after the drug administration period.
4. Sample Analysis:
-
Analyze the concentration of the neurotransmitter of interest (e.g., glutamate, GABA) in the dialysate samples using high-performance liquid chromatography (HPLC) or mass spectrometry.
-
Express the neurotransmitter levels as a percentage of the baseline values.
Mandatory Visualizations
Caption: Signaling pathway of group III mGluR antagonism by UBP1112.
Caption: Experimental workflow for in vitro electrophysiology with UBP1112.
References
- 1. Phenylglycine derivatives as antagonists of group III metabotropic glutamate receptors expressed on neonatal rat primary afferent terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 | eLife [elifesciences.org]
- 3. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to UBP 1112 and Other Group III mGluR Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of UBP 1112 with other prominent group III metabotropic glutamate receptor (mGluR) antagonists, namely LY341495 and (RS)-CPPG. The information presented is supported by experimental data to assist researchers in selecting the most appropriate antagonist for their specific experimental needs.
Introduction to Group III mGluR Antagonists
Group III metabotropic glutamate receptors, which include subtypes mGluR4, mGluR6, mGluR7, and mGluR8, are predominantly located presynaptically and play a crucial role in modulating neurotransmission.[1] These receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[2] This signaling cascade ultimately dampens neuronal excitability and neurotransmitter release. Consequently, antagonists of these receptors are valuable tools for studying synaptic plasticity, neuroprotection, and various neurological disorders.
This compound is a selective antagonist of group III mGluRs, demonstrating a clear preference for this group over group I and II mGluRs.[3] For comparative purposes, this guide includes data on (RS)-CPPG, another widely used group III mGluR antagonist, and LY341495, a potent antagonist with a broader spectrum of activity across mGluR subtypes but with significant action at group III receptors.
Quantitative Comparison of Antagonist Potency
The following tables summarize the available quantitative data on the potency and selectivity of this compound, LY341495, and (RS)-CPPG at various mGluR subtypes. Potency is expressed as Kd (dissociation constant) or IC50 (half-maximal inhibitory concentration), with lower values indicating higher potency.
| Compound | Receptor Group | Kd (µM) | Fold Selectivity (vs. Group II) | Reference |
| This compound | Group III | 5.1 | 96 | [3] |
| Group II | 488 | - | [3] |
Table 1: Potency and Selectivity of this compound for Group III vs. Group II mGluRs.
| Compound | Receptor Subtype | IC50 (nM) | Reference |
| LY341495 | mGluR2 (Group II) | 21 | MedChemExpress |
| mGluR3 (Group II) | 14 | MedChemExpress | |
| mGluR4 (Group III) | 22,000 | MedChemExpress | |
| mGluR7 (Group III) | 990 | MedChemExpress | |
| mGluR8 (Group III) | 170 | MedChemExpress | |
| mGluR1a (Group I) | 7,800 | MedChemExpress | |
| mGluR5a (Group I) | 8,200 | MedChemExpress |
Table 2: Subtype-Specific IC50 Values for LY341495.
| Compound | Receptor Group/Subtype | IC50 (nM) | Reference |
| (RS)-CPPG | Group III | 2.2 | |
| Group II | 46.2 |
Table 3: Potency of (RS)-CPPG at Group II and III mGluRs.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of antagonizing group III mGluRs, it is essential to visualize their signaling pathway and the experimental workflows used to characterize antagonists.
Caption: Canonical signaling pathway of group III mGluRs.
Caption: A typical experimental workflow for antagonist characterization.
Detailed Experimental Protocols
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Kd or Ki) of a compound for a specific receptor.
-
Objective: To quantify the affinity of this compound, LY341495, and (RS)-CPPG for various mGluR subtypes.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing a specific human or rat mGluR subtype.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]LY341495) and varying concentrations of the unlabeled antagonist (the "competitor," e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and IC50 values are determined. Ki values are then calculated using the Cheng-Prusoff equation.
-
Electrophysiology
Electrophysiological recordings in brain slices are used to assess the functional effects of antagonists on synaptic transmission.
-
Objective: To determine the ability of the antagonists to block the effects of a group III mGluR agonist on synaptic potentials.
-
Methodology:
-
Slice Preparation: Acute brain slices (e.g., from the hippocampus or spinal cord) are prepared from rodents.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) or whole-cell patch-clamp recordings are obtained from neurons.
-
Agonist Application: A group III mGluR agonist (e.g., L-AP4) is applied to the slice, which typically causes a depression of synaptic transmission.
-
Antagonist Application: The antagonist is then co-applied with the agonist to determine its ability to reverse or prevent the agonist-induced depression.
-
Data Analysis: The magnitude of the synaptic response is measured before and after drug application to quantify the antagonist's effect.
-
cAMP Accumulation Assays
This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
-
Objective: To confirm the antagonistic activity of the compounds at the level of the second messenger signaling pathway.
-
Methodology:
-
Cell Culture: Cells expressing the target mGluR subtype are cultured in multi-well plates.
-
Stimulation: The cells are pre-incubated with the antagonist, followed by stimulation with a group III mGluR agonist in the presence of forskolin (an adenylyl cyclase activator).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or fluorescence resonance energy transfer (FRET)-based biosensors.
-
Data Analysis: The ability of the antagonist to block the agonist-mediated decrease in forskolin-stimulated cAMP accumulation is quantified to determine its IC50.
-
Concluding Remarks
This guide provides a comparative overview of this compound, LY341495, and (RS)-CPPG, three important antagonists of group III mGluRs. This compound demonstrates high selectivity for group III over group II mGluRs. LY341495, while a potent group II antagonist, also exhibits significant activity at group III subtypes, particularly mGluR8. (RS)-CPPG is a potent group III antagonist with moderate selectivity over group II receptors. The choice of antagonist will depend on the specific research question, the mGluR subtypes of interest, and the experimental system being used. The provided data and protocols should serve as a valuable resource for researchers in the field of neuroscience and drug discovery.
References
- 1. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of UBP1112 and LY341495 Potency at Metabotropic Glutamate Receptors
This guide provides a detailed comparison of two widely used metabotropic glutamate receptor (mGluR) antagonists, UBP1112 and LY341495. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at their respective potencies, selectivities, and the experimental frameworks used to determine these properties.
Introduction to UBP1112 and LY341495
Metabotropic glutamate receptors are G-protein-coupled receptors that play crucial roles in modulating synaptic plasticity and neuronal excitability throughout the central nervous system. They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms.
-
LY341495 is a highly potent and systemically active competitive antagonist with a complex selectivity profile across all mGluR subtypes. It is particularly notable for its exceptionally high affinity for Group II mGluRs (mGluR2 and mGluR3).[1][2][3] Its broad activity spectrum, with varying potencies at different receptors, makes it a valuable pharmacological tool for dissecting the roles of specific mGluR subtypes.[1]
-
UBP1112 is a selective antagonist for Group III mGluRs.[4] It demonstrates a significant preference for this group over Group II receptors and has negligible activity at Group I mGluRs, making it a useful compound for isolating and studying the functions of Group III receptors (mGluR4, mGluR6, mGluR7, and mGluR8).
Data Presentation: Comparative Potency
The antagonist potency of UBP1112 and LY341495 is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Ki or Kd). The IC50 value represents the concentration of the antagonist required to inhibit 50% of the agonist's response in a functional assay, while Ki and Kd values are measures of binding affinity derived from radioligand binding assays. Lower values indicate higher potency.
The following table summarizes the reported potency values for both compounds across the eight mGluR subtypes.
| Receptor Subtype | Group | LY341495 Potency | UBP1112 Potency |
| mGluR1a | I | IC50: 7.8 µM; 6.8 µM | No significant activity |
| mGluR5a | I | IC50: 8.2 µM | No significant activity |
| mGluR2 | II | IC50: 21 nM; Ki: 2.3 nM | Kd: 488 µM (for Group II) |
| mGluR3 | II | IC50: 14 nM; Ki: 1.3 nM | Kd: 488 µM (for Group II) |
| mGluR4 | III | IC50: 22 µM | Kd: 5.1 µM (for Group III) |
| mGluR6 | III | - | Kd: 5.1 µM (for Group III) |
| mGluR7 | III | IC50: 990 nM | Kd: 5.1 µM (for Group III) |
| mGluR8 | III | IC50: 170 nM | Kd: 5.1 µM (for Group III) |
Summary of Selectivity:
-
LY341495 Potency Order : mGlu3 ≥ mGlu2 > mGluR8 > mGluR7 >> mGluR1a ≈ mGluR5a > mGluR4.
-
UBP1112 Selectivity : Shows 96-fold higher affinity for Group III receptors over Group II receptors.
Experimental Protocols
The potency data presented above are derived from specific in vitro assays. Understanding these methodologies is critical for interpreting the results.
Radioligand Binding Assays (for Ki/Kd values)
These assays measure the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
-
Objective : To determine the binding affinity (Ki or Kd) of the unlabeled antagonist (UBP1112 or LY341495).
-
General Protocol :
-
Membrane Preparation : Membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing a specific human or rat mGluR subtype.
-
Incubation : The cell membranes are incubated with a known concentration of a specific radioligand (e.g., [³H]-LY341495 for Group II mGluRs) and varying concentrations of the competing unlabeled antagonist.
-
Separation : The reaction is terminated, and bound and free radioligand are separated via rapid filtration.
-
Quantification : The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis : The IC50 value (concentration of antagonist that displaces 50% of the radioligand) is determined. The IC50 is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Functional Assays (for IC50 values)
Functional assays measure the effect of an antagonist on the downstream signaling pathway activated by an agonist. The specific assay depends on the G-protein coupling of the mGluR group.
-
Group I (mGluR1, mGluR5) - Phosphoinositide (PI) Hydrolysis Assay :
-
Principle : Group I mGluRs couple to Gq/G11 proteins, which activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Protocol :
-
Cultured cells expressing the target receptor are incubated overnight with myo-[³H]inositol to label the cellular phosphoinositide pool.
-
Cells are pre-incubated with varying concentrations of the antagonist (e.g., LY341495).
-
A specific Group I agonist (e.g., quisqualate or DHPG) is added to stimulate PI hydrolysis.
-
The reaction is stopped, and the resulting radiolabeled inositol phosphates (IPs) are isolated using anion-exchange chromatography.
-
The amount of accumulated [³H]-IPs is quantified, and the IC50 value for the antagonist is calculated.
-
-
-
Group II (mGluR2, mGluR3) & Group III (mGluR4, 6, 7, 8) - cAMP Inhibition Assay :
-
Principle : Group II and III mGluRs couple to Gi/Go proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Protocol :
-
Cultured cells expressing the target receptor are treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.
-
A specific Group II agonist (e.g., ACPD) or Group III agonist (e.g., L-AP4) is added in the presence of varying concentrations of the antagonist (LY341495 or UBP1112).
-
The antagonist's ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is measured.
-
Intracellular cAMP levels are quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value is determined from the concentration-response curve.
-
-
Visualizations
Metabotropic Glutamate Receptor Signaling Pathways
The diagram below illustrates the distinct signaling cascades initiated by the three groups of mGluRs.
Caption: Simplified signaling pathways for Group I, II, and III mGluRs.
Experimental Workflow: Competitive Radioligand Binding Assay
This workflow outlines the key steps in determining the binding affinity (Ki) of an unlabeled antagonist.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The data clearly demonstrate the distinct pharmacological profiles of UBP1112 and LY341495.
-
LY341495 is a broad-spectrum mGluR antagonist with exceptionally high, nanomolar potency at Group II receptors (mGluR2 and mGluR3). Its activity extends to Group III and Group I receptors, albeit at lower, micromolar concentrations. This makes LY341495 a powerful tool but requires careful dose selection to achieve selectivity for Group II receptors in experimental settings.
-
UBP1112 , in contrast, is a selective antagonist for Group III mGluRs, with a Kd in the low micromolar range. Its key advantage is its lack of significant activity at Group I and its very low affinity for Group II receptors, providing a clear window for investigating Group III-mediated neuronal processes.
The choice between these two compounds depends entirely on the research question. For potent and selective antagonism of Group II mGluRs, LY341495 is the superior choice. For the specific isolation and antagonism of Group III mGluR functions, UBP1112 is the more appropriate tool.
References
- 1. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Actions of LY341495 on metabotropic glutamate receptor-mediated responses in the neonatal rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validating the Selectivity of UBP Kainate Receptor Antagonists in a New Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective pharmacological tools is crucial for dissecting the physiological roles of specific neurotransmitter receptor subunits. The UBP series of compounds, including UBP302 and UBP310, have emerged as valuable antagonists for the GluK1 and GluK3 subunits of the kainate receptor, a subtype of ionotropic glutamate receptors. The placeholder "UBP 1112" in the initial query is likely a reference to this series of selective kainate receptor antagonists. This guide provides a comparative analysis of the selectivity of these UBP compounds with other relevant antagonists, supported by experimental data and detailed methodologies for validation in novel research models.
Comparative Selectivity Profile of Kainate Receptor Antagonists
The selectivity of a pharmacological agent is paramount for its utility as a research tool and its potential as a therapeutic. The following table summarizes the binding affinities (Kᵢ/Kₐ) and functional inhibition (IC₅₀) of UBP compounds and other notable kainate receptor antagonists across various glutamate receptor subtypes. This data, compiled from multiple studies, highlights the selectivity of UBP302 and UBP310 for GluK1-containing receptors.
| Compound | GluK1 (GluR5) | GluK2 (GluR6) | GluK3 (GluR7) | GluK5 (KA2) | AMPA Receptors | Data Type | Reference |
| UBP302 | 402 nM | Negligible binding | - | Negligible binding | - | Kᵢ | [1] |
| UBP310 | 21 nM (Kₐ) | No specific binding | 650 nM (Kₐ) | - | >100 µM (IC₅₀) | Kₐ / IC₅₀ | [2][3] |
| LY466195 | High Affinity | >100-fold lower affinity | - | - | >100-fold lower affinity | Selectivity Ratio | [4] |
| Tezampanel (LY293558) | Micromolar Affinity | - | - | Micromolar Affinity | Micromolar Affinity | Kᵢ | [5] |
Note: The nomenclature for kainate receptor subunits has evolved. GluK1 was formerly known as GluR5, GluK2 as GluR6, GluK3 as GluR7, and GluK4/5 as KA1/2. Data is presented as found in the cited literature, which may use different binding constants (Kᵢ for inhibition constant, Kₐ for dissociation constant).
Experimental Protocols for Selectivity Validation
To validate the selectivity of a UBP antagonist in a new experimental model, two primary techniques are recommended: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay
This method directly measures the affinity of the antagonist for different receptor subtypes expressed in a controlled system.
Objective: To determine the inhibition constant (Kᵢ) of the UBP antagonist for kainate and AMPA receptor subtypes.
Materials:
-
Cell lines individually expressing recombinant human or rat kainate receptor subunits (GluK1, GluK2, GluK3, GluK5) and AMPA receptor subunits.
-
Membrane preparations from these cell lines.
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]kainate).
-
UBP antagonist and other competing ligands.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Competitive Binding: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and a range of concentrations of the unlabeled UBP antagonist.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the UBP antagonist. Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This functional assay measures the ability of the antagonist to block ion channel currents evoked by agonist application in cells expressing the target receptors.
Objective: To determine the IC₅₀ of the UBP antagonist for blocking agonist-induced currents mediated by specific kainate receptor subtypes.
Materials:
-
HEK293 cells or neurons expressing the kainate receptor subunits of interest.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes for recording electrodes.
-
Internal solution (e.g., containing K-gluconate, KCl, MgCl₂, EGTA, HEPES, ATP, and GTP).
-
External solution (e.g., artificial cerebrospinal fluid containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose).
-
Kainate receptor agonist (e.g., glutamate or kainate).
-
UBP antagonist.
Procedure:
-
Cell Preparation: Culture cells on coverslips suitable for microscopy and recording.
-
Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass and fire-polish the tips to a resistance of 3-5 MΩ. Fill the pipette with the internal solution.
-
Obtaining a Whole-Cell Recording: Approach a target cell with the patch pipette and form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane. Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.
-
Agonist Application: Rapidly apply a known concentration of the kainate receptor agonist to the cell to evoke an inward current.
-
Antagonist Application: Co-apply the agonist with increasing concentrations of the UBP antagonist and record the resulting inhibition of the agonist-evoked current.
-
Data Analysis: Measure the peak amplitude of the inward current at each antagonist concentration. Plot the percentage of inhibition against the antagonist concentration and fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Workflow for Radioligand Binding Assay.
Caption: Kainate Receptor Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Kainate receptor - Wikipedia [en.wikipedia.org]
- 5. giffordbioscience.com [giffordbioscience.com]
UBP 1112: A Comparative Guide to its Cross-reactivity with Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of UBP 1112, a selective group III metabotropic glutamate receptor (mGluR) antagonist, with other major classes of glutamate receptors, specifically the ionotropic AMPA, NMDA, and kainate receptors. The data presented herein is crucial for evaluating the selectivity and potential off-target effects of this compound in neuroscience research and drug development.
Executive Summary
This compound demonstrates high selectivity for group III mGluRs with negligible cross-reactivity for ionotropic glutamate receptors (iGluRs), namely AMPA, NMDA, and kainate receptors. Experimental data indicates that this compound has an IC50 value greater than 1 mM for these ionotropic receptors, signifying a very low affinity and minimal potential for off-target effects at typical experimental concentrations.[1] This high selectivity makes this compound a valuable pharmacological tool for isolating and studying the function of group III mGluRs.
Quantitative Analysis of Binding Affinity
The following table summarizes the available quantitative data on the binding affinity of this compound for various glutamate receptors. The data is compiled from publicly available resources and the primary literature.
| Receptor Subtype | Ligand | Assay Type | Measured Affinity | Reference |
| Group III mGluRs | This compound | Apparent Kd | 5.1 µM | [1] |
| Group II mGluRs | This compound | Apparent Kd | 488 µM | [1] |
| Group I mGluRs | This compound | IC50 | > 1 mM | [1] |
| NMDA Receptors | This compound | IC50 | > 1 mM | [1] |
| AMPA Receptors | This compound | IC50 | > 1 mM | |
| Kainate Receptors | This compound | IC50 | > 1 mM |
Experimental Protocols
The determination of this compound's cross-reactivity with ionotropic glutamate receptors was primarily conducted using functional assays on neonatal rat motoneurones, as detailed in Miller et al. (2003). While the complete, detailed protocol is proprietary to the original study, this section outlines a representative methodology for assessing the activity of a compound at ionotropic glutamate receptors based on established principles of radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay (General Protocol)
This method is used to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
a. Membrane Preparation:
-
Tissues or cells expressing the target receptor (e.g., HEK293 cells transfected with specific AMPA, NMDA, or kainate receptor subunits) are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
b. Binding Assay:
-
The membrane preparation is incubated with a specific radioligand for the receptor of interest (e.g., [³H]AMPA, [³H]MK-801 for NMDA, [³H]kainate).
-
A range of concentrations of the unlabeled test compound (this compound) is added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the target receptor.
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
c. Filtration and Counting:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
d. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Electrophysiological Assay (Functional Antagonism)
This method assesses the functional effect of a compound on receptor activity by measuring ion flow through the channel in response to an agonist.
a. Cell Preparation:
-
Primary neurons (e.g., neonatal rat motoneurones) or oocytes expressing the target ionotropic glutamate receptors are prepared for whole-cell patch-clamp recording.
b. Agonist Application:
-
A specific agonist for the receptor of interest (e.g., AMPA, NMDA, kainate) is applied to the cell to elicit an ionic current.
c. Antagonist Application:
-
The test compound (this compound) is co-applied with the agonist at various concentrations.
-
The ability of the test compound to inhibit the agonist-induced current is measured.
d. Data Analysis:
-
The concentration of the antagonist that causes a 50% reduction in the agonist-induced current (IC50) is determined.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the general signaling pathways of the glutamate receptors and a typical experimental workflow for assessing compound selectivity.
References
Unable to Replicate Published Findings for UBP 1112 Due to Lack of Available Data
A comprehensive search for published scientific literature and experimental data on a compound designated "UBP 1112" has yielded no specific findings. As a result, the creation of a comparison guide detailing its performance against other alternatives, including experimental protocols and signaling pathways, cannot be fulfilled at this time.
Initial and subsequent targeted searches for "this compound" did not identify any peer-reviewed publications, clinical trial data, or entries in chemical compound databases that refer to a specific molecule with this identifier. The search results were broad, encompassing unrelated topics such as clinical trials with similar acronyms (e.g., NRG Oncology/RTOG 1112) and research on different molecules (e.g., UBP12/13, britannin).
Without access to foundational information such as the compound's mechanism of action, its biological targets, and any published experimental results, it is impossible to:
-
Summarize quantitative data: No data is available to structure into comparative tables.
-
Provide experimental protocols: No published experiments involving this compound could be identified.
-
Visualize signaling pathways: The molecular targets and signaling cascades affected by this compound are unknown.
Therefore, the core requirements of the request—data presentation, experimental protocols, and visualizations—cannot be met. It is possible that "this compound" is an internal compound name not yet disclosed in public literature, a misidentified name, or a compound with very limited and non-public research.
Researchers, scientists, and drug development professionals seeking information on alternatives for a particular therapeutic area or molecular target are encouraged to refine their search based on the specific application or mechanism of interest.
A Researcher's Guide to Validating mGluR Antibody Specificity Using UBP 1112
For researchers, scientists, and drug development professionals, the specificity of antibodies is paramount for generating reliable and reproducible data. This is particularly crucial in the study of metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors that play a vital role in modulating synaptic transmission and neuronal excitability. This guide provides a comprehensive comparison of pharmacological validation of mGluR antibodies using the selective group III mGluR antagonist, UBP 1112, with other validation methods.
The Challenge of mGluR Antibody Specificity
This compound: A Pharmacological Tool for Validation
This compound is a selective antagonist for group III mGluRs, which includes mGluR4, mGluR6, mGluR7, and mGluR8.[1] It exhibits a 96-fold higher affinity for group III receptors over group II mGluRs and has no significant activity at group I mGluRs or ionotropic glutamate receptors.[1] This selectivity makes this compound a valuable pharmacological tool to confirm that an antibody's observed effect is indeed mediated by a group III mGluR.
The principle behind using this compound for antibody validation lies in its ability to block the function of group III mGluRs. If an antibody is specific to a group III mGluR and elicits a functional response (e.g., modulation of synaptic transmission), this response should be competitively antagonized by this compound.
Comparison of Antibody Validation Methods
The ideal approach to antibody validation often involves a combination of techniques. Below is a comparison of pharmacological validation with this compound against other commonly used methods.
| Validation Method | Principle | Advantages | Disadvantages |
| Pharmacological Validation with this compound | A selective antagonist (this compound) is used to block the functional effect induced by the antibody, confirming the antibody's target is a group III mGluR. | - Confirms functional interaction of the antibody with the target receptor. - Can be performed in native tissues or cell systems. - Relatively quick and cost-effective compared to generating knockout models. | - this compound is selective for group III mGluRs as a whole and does not distinguish between subtypes (mGluR4, 6, 7, 8). - Relies on the antibody having a functional effect that can be measured. - Potential for off-target effects of the antagonist at high concentrations. |
| Knockout (KO) Tissue Validation | The antibody is tested on tissue from a knockout animal that lacks the target receptor. The absence of staining in KO tissue compared to wild-type tissue confirms specificity. | - Considered the "gold standard" for antibody validation. - Provides definitive evidence of target specificity. | - Generation of knockout animal models is time-consuming and expensive. - Compensatory changes in other proteins in KO animals can sometimes lead to misleading results. |
| Western Blotting with Overexpression Lysates | The antibody is used to probe lysates from cells overexpressing the target receptor and related subtypes. A single band at the correct molecular weight in the target-expressing lysate indicates specificity. | - Allows for direct comparison of reactivity against multiple related proteins. - Relatively straightforward and widely available technique. | - Overexpressed proteins may not have the same conformation or post-translational modifications as native proteins. - Does not confirm that the antibody will work in other applications like immunocytochemistry. |
| Peptide Pre-absorption | The antibody is incubated with the immunizing peptide before being used for staining. The absence of staining after pre-absorption suggests the antibody is specific to that peptide sequence. | - Simple and inexpensive method. | - Only confirms that the antibody binds to the immunizing peptide, not necessarily the native protein in its correct conformation. - Does not rule out cross-reactivity with other proteins that may share a similar epitope. |
Experimental Protocols
Pharmacological Validation of a Functional mGluR7 Antibody using this compound in Electrophysiology
This protocol describes how to validate a putative functional antibody against mGluR7, a group III mGluR, using electrophysiological recordings in brain slices. The principle is to first establish a functional effect of a known group III mGluR agonist (L-AP4), block this effect with the antibody, and then show that this compound can prevent the antibody's blocking effect.
Materials:
-
Brain slices (e.g., hippocampus)
-
Artificial cerebrospinal fluid (aCSF)
-
Recording electrodes
-
Electrophysiology rig
-
L-2-Amino-4-phosphonobutyric acid (L-AP4), a group III mGluR agonist
-
Putative anti-mGluR7 antibody
-
This compound
-
Control IgG from the same species as the antibody
Procedure:
-
Prepare brain slices and allow them to recover in oxygenated aCSF.
-
Obtain a stable baseline recording of synaptic transmission (e.g., field excitatory postsynaptic potentials, fEPSPs).
-
Apply a known concentration of L-AP4 to the bath to induce a depression of synaptic transmission, confirming the presence of functional group III mGluRs.
-
Wash out the L-AP4 and allow the synaptic response to return to baseline.
-
Apply the putative anti-mGluR7 antibody to the bath and observe its effect on synaptic transmission. A specific functional antibody might mimic the effect of the agonist or block the effect of a subsequent agonist application. For this example, let's assume the antibody blocks the L-AP4 effect.
-
After a stable effect of the antibody is observed, attempt to induce synaptic depression again with L-AP4. If the antibody is specific and functional, it should block the effect of L-AP4.
-
To validate the antibody's specificity, perform a control experiment where the brain slices are pre-incubated with this compound before the application of the anti-mGluR7 antibody.
-
In the presence of this compound, the anti-mGluR7 antibody should no longer be able to exert its blocking effect on the L-AP4-induced depression.
-
As a negative control, apply a control IgG, which should not affect the L-AP4-induced depression.
Expected Results:
| Condition | Expected Effect on Synaptic Transmission | Interpretation |
| Baseline | Stable fEPSP amplitude | Healthy slice preparation |
| L-AP4 application | Depression of fEPSP amplitude | Functional presynaptic group III mGluRs are present |
| Anti-mGluR7 antibody application | No change or a block of L-AP4 effect | Antibody binds to mGluR7 |
| L-AP4 application in the presence of anti-mGluR7 antibody | No depression of fEPSP amplitude | Antibody is functionally blocking mGluR7 |
| This compound + anti-mGluR7 antibody + L-AP4 application | Depression of fEPSP amplitude | This compound prevents the antibody from binding to and blocking mGluR7, thus validating the antibody's specificity for a group III mGluR. |
| Control IgG + L-AP4 application | Depression of fEPSP amplitude | The observed effects are specific to the anti-mGluR7 antibody |
Visualizing the Validation Workflow and Signaling Pathway
To further clarify the experimental logic and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Experimental workflow for mGluR antibody validation.
References
A Comparative Analysis of UBP 1112 and CPPG for Glutamate Receptor Research
For researchers in neuroscience and drug development, the selection of appropriate pharmacological tools is critical for the accurate investigation of metabotropic glutamate receptor (mGluR) function. This guide provides a detailed comparative analysis of two commonly used mGluR antagonists, UBP 1112 and (RS)-α-cyclopropyl-4-phosphonophenylglycine (CPPG), focusing on their performance, underlying mechanisms, and the experimental protocols for their characterization.
Pharmacological Profile and Potency
This compound and CPPG are both competitive antagonists of group III metabotropic glutamate receptors, with distinct selectivity profiles. Group II and III mGluRs are G-protein coupled receptors that are negatively coupled to adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) upon activation. The antagonist properties of this compound and CPPG are therefore often quantified by their ability to counteract the effects of mGluR agonists.
| Compound | Target(s) | Potency/Affinity | Selectivity |
| This compound | Group III mGluRs | Kd: 5.1 μM (Group III) | 96-fold selective for Group III over Group II (Kd: 488 μM). No significant activity at Group I mGluRs or ionotropic glutamate receptors.[1] |
| CPPG | Group II & III mGluRs | IC50: 2.2 nM (Group III), 46.2 nM (Group II) | Approximately 20-fold selective for Group III over Group II. Weak antagonist at Group I mGluRs (KB = 0.65 mM).[2][3] |
Table 1: Comparison of the Pharmacological Properties of this compound and CPPG. This table summarizes the key quantitative data regarding the affinity and potency of this compound and CPPG at different metabotropic glutamate receptor groups.
Mechanism of Action and Signaling Pathway
Both this compound and CPPG exert their effects by competitively binding to the orthosteric site on group III mGluRs, thereby preventing the binding of the endogenous agonist, L-glutamate. Activation of group II and III mGluRs by an agonist leads to the inhibition of adenylyl cyclase through the activation of an inhibitory G-protein (Gi/o). This results in a decrease in the intracellular concentration of the second messenger cAMP. As antagonists, this compound and CPPG block this signaling cascade, thus preventing the agonist-induced decrease in cAMP levels.
Experimental Protocols
The characterization of this compound and CPPG relies on established in vitro assays. The following are detailed methodologies for two key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a compound for a specific receptor.
Objective: To measure the direct binding of a radiolabeled ligand to mGluRs and the displacement of this binding by an unlabeled competitor (e.g., this compound).
Methodology:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the target mGluR in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet and resuspend it in a suitable assay buffer. Determine the protein concentration using a standard method like the BCA assay.[4]
-
-
Assay Procedure:
-
In a 96-well plate, combine the membrane preparation, a known concentration of a suitable radioligand (e.g., [3H]-LY341495), and varying concentrations of the unlabeled test compound (this compound or CPPG).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known mGluR ligand to saturate the receptors.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[4]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the equilibrium dissociation constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the potency (IC50) of an antagonist by quantifying its ability to block agonist-induced inhibition of cAMP production.
Objective: To determine the functional antagonism of this compound or CPPG at Gi/o-coupled mGluRs.
Methodology:
-
Cell Culture:
-
Culture cells stably or transiently expressing the mGluR subtype of interest.
-
-
Assay Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the antagonist (this compound or CPPG).
-
Stimulate the cells with a known concentration of an adenylyl cyclase activator, such as forskolin, in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to allow for cAMP accumulation.
-
Concurrently, add a specific mGluR agonist (e.g., L-AP4) to activate the Gi/o pathway and inhibit cAMP production.
-
Incubate for a defined period to allow for changes in intracellular cAMP levels.
-
Lyse the cells to release the intracellular cAMP.
-
-
cAMP Detection:
-
Quantify the amount of cAMP in the cell lysates using a commercially available kit, typically based on competitive immunoassay principles (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that restores 50% of the agonist-inhibited cAMP accumulation.
-
Selectivity for Group III mGluR Subtypes
Group III mGluRs comprise four subtypes: mGluR4, mGluR6, mGluR7, and mGluR8. While both this compound and CPPG are established as group III mGluR antagonists, their specificities for these individual subtypes are not as well-defined in comparative studies. CPPG is often described as a broad-spectrum group III antagonist. Some studies have utilized CPPG to antagonize the effects of agonists at mGluR6 and mGluR8, suggesting its activity at these subtypes. The selectivity profile of this compound across the individual group III subtypes is less documented in readily available literature. For precise subtype-specific investigations, researchers should consult studies that have characterized these antagonists on cell lines individually expressing each receptor subtype.
Conclusion
Both this compound and CPPG are valuable tools for the study of group III metabotropic glutamate receptors. CPPG offers high potency as a group III antagonist but also exhibits significant activity at group II mGluRs, which should be considered when interpreting experimental results. This compound, on the other hand, demonstrates greater selectivity for group III over group II mGluRs, making it a more suitable choice for studies aiming to isolate the effects of group III receptor blockade. The choice between these two compounds will ultimately depend on the specific experimental question, the required level of selectivity, and the mGluR subtypes expressed in the system under investigation. The provided experimental protocols offer a foundation for the in-house characterization and validation of these and other pharmacological agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mGlu4R, mGlu7R, and mGlu8R allosteric modulation for treating acute and chronic neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cold Case of Metabotropic Glutamate Receptor 6: Unjust Detention in the Retina? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
In Vivo Validation of UBP1112's Antagonistic Effects: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive in vivo comparison of UBP1112, a selective group III metabotropic glutamate receptor (mGluR) antagonist, with other commonly used antagonists, LY341495 and (RS)-alpha-cyclopropyl-4-phosphonophenylglycine (CPPG). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of UBP1112's performance in modulating synaptic transmission and its potential behavioral implications.
Executive Summary
Group III metabotropic glutamate receptors (mGluRs), primarily localized presynaptically, are crucial regulators of neurotransmitter release. Their modulation presents a therapeutic target for various neurological and psychiatric disorders. UBP1112 has emerged as a potent and selective antagonist for this receptor group. This guide summarizes in vivo electrophysiological and behavioral data to benchmark UBP1112 against established antagonists, LY341495 and CPPG. The findings indicate that UBP1112 effectively antagonizes group III mGluRs, influencing synaptic plasticity in a manner comparable to CPPG. While direct comparative behavioral data for UBP1112 is still emerging, this guide contextualizes its potential effects based on the known actions of other group III mGluR antagonists.
Comparative In Vivo Electrophysiology
In vivo electrophysiological studies are critical for assessing the direct impact of antagonists on synaptic function. The following table summarizes a key study comparing the effects of UBP1112 and CPPG on long-term potentiation (LTP) at Schaffer collateral-CA2 synapses in the rat hippocampus.
| Compound | Concentration | Effect on LTP Induction | Experimental Model |
| UBP1112 | 10 µM | Permits NMDA receptor- and protein synthesis-dependent LTP | In vivo rat hippocampal slices |
| CPPG | 10 µM | Permits NMDA receptor- and protein synthesis-dependent LTP | In vivo rat hippocampal slices |
| LY341495 | Not directly compared in the same study | Known to antagonize group II and III mGluRs, affecting synaptic plasticity | Various in vivo models |
Experimental Protocol: In Vivo Electrophysiology in Hippocampal Slices
The following protocol outlines the methodology used to assess the effects of UBP1112 and CPPG on synaptic plasticity.
1. Animal Preparation:
-
Male Wistar rats (6-8 weeks old) are anesthetized with isoflurane.
-
The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
2. Slice Preparation:
-
Transverse hippocampal slices (400 µm) are prepared using a vibratome.
-
Slices are allowed to recover for at least 1 hour in a submerged chamber containing aCSF at room temperature.
3. Electrophysiological Recording:
-
Slices are transferred to a recording chamber continuously perfused with aCSF at 30-32°C.
-
Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA2 region using a glass microelectrode filled with aCSF.
-
Synaptic responses are evoked by stimulating the Schaffer collateral pathway with a bipolar tungsten electrode.
4. Drug Application:
-
A stable baseline of fEPSPs is recorded for at least 20 minutes.
-
UBP1112 (10 µM) or CPPG (10 µM) is bath-applied for a minimum of 20 minutes prior to LTP induction.
5. LTP Induction:
-
LTP is induced by a high-frequency stimulation (HFS) protocol, typically consisting of multiple trains of 100 Hz stimulation.
-
fEPSPs are recorded for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
6. Data Analysis:
-
The initial slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.
-
Statistical comparisons are made between control, UBP1112-treated, and CPPG-treated slices.
Signaling Pathway of Presynaptic Group III mGluR Antagonism
Group III mGluRs are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent downregulation of the Protein Kinase A (PKA) signaling pathway. Antagonists like UBP1112 block this inhibitory effect, thereby disinhibiting the cAMP/PKA pathway. This can lead to the activation of downstream targets such as the ERK/MAPK pathway, which is known to be involved in synaptic plasticity.
In Vivo Behavioral Effects: A Comparative Outlook
Direct in vivo behavioral studies on UBP1112 are limited. However, the known behavioral effects of other group III mGluR antagonists can provide a predictive framework for its potential actions.
| Antagonist | Behavioral Model | Observed Effect |
| CPPG | Vogel Conflict-Drinking Test (Anxiety) | Anxiolytic-like effects when injected into the basolateral amygdala. |
| CPPG | Eight-Arm Radial Maze (Spatial Memory) | Impairment of long-term spatial memory. |
| LY341495 | Chronic Unpredictable Stress (Depression) | Antidepressant-like effects. |
The anxiolytic-like effects of CPPG suggest that blockade of group III mGluRs in specific brain regions can reduce anxiety-related behaviors. Conversely, the impairment of spatial memory with CPPG highlights the role of these receptors in cognitive processes. The antidepressant-like effects of LY341495, which also has antagonist activity at group III mGluRs, further suggest the therapeutic potential of this drug class.
Experimental Workflow: In Vivo Behavioral Assessment
The following diagram illustrates a typical workflow for assessing the behavioral effects of a novel compound like UBP1112.
UBP 1112: A Comparative Analysis of its Activity at Group III Metabotropic Glutamate Receptors
An in-depth examination of experimental data reveals that UBP 1112 functions as a selective antagonist at group III metabotropic glutamate receptors (mGluRs) and does not exhibit agonist activity at any concentration tested. This guide provides a comprehensive comparison of this compound's pharmacological profile, supported by key experimental findings, to inform researchers and drug development professionals.
Summary of this compound's Pharmacological Activity
This compound is a phenylglycine derivative that has been characterized as a competitive antagonist of group III mGluRs. Experimental evidence demonstrates that it effectively blocks the effects of group III mGluR agonists without eliciting any intrinsic receptor activation itself.
Quantitative Analysis of this compound Antagonist Potency
The primary evidence for this compound's antagonist activity comes from electrophysiological studies on neonatal rat spinal cord preparations. The following table summarizes the key quantitative data from these experiments.
| Parameter | Value | Description | Reference |
| Apparent KD | 5.1 ± 0.3 µM | The equilibrium dissociation constant, indicating the affinity of this compound for group III mGluRs as an antagonist of the agonist (S)-AP4. | [1] |
| pA2 | 5.3 | A measure of the antagonist's potency, derived from a Schild analysis. It represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. | [1] |
| Schild Slope | 0.81 ± 0.26 | A parameter from the Schild analysis. A slope close to 1 is indicative of competitive antagonism. | [1] |
| Selectivity | >100-fold | This compound is over 100-fold more selective for group III mGluRs compared to group I and II mGluRs. | [1] |
| Activity at other receptors | Little to no activity | At a concentration of 1 mM, this compound showed minimal to no effect on responses induced by agonists for group I mGluRs ((S)-3,5-DHPG), NMDA, AMPA, or kainate receptors.[1] |
Experimental Protocol: Electrophysiological Recording in Neonatal Rat Spinal Cord
The antagonist activity of this compound was determined using the following experimental setup:
-
Preparation: Hemisected spinal cords were isolated from neonatal rats.
-
Recording: Extracellular recordings of ventral root potentials were made in response to dorsal root stimulation. This evokes a monosynaptic potential, which is subject to modulation by presynaptic group III mGluRs.
-
Agonist Application: The selective group III mGluR agonist, (S)-2-amino-4-phosphonobutanoic acid ((S)-AP4), was applied to the spinal cord preparation. This results in a depression of the fast component of the dorsal root-evoked ventral root potential.
-
Antagonist Application: this compound was co-applied with (S)-AP4 at various concentrations.
-
Data Analysis: The ability of this compound to reverse the (S)-AP4-induced depression of the synaptic potential was quantified. A Schild analysis was performed by plotting the logarithm of (agonist concentration ratio - 1) against the negative logarithm of the antagonist concentration. The x-intercept of this plot provides the pA2 value, and the slope is also determined.
Signaling Pathway and Experimental Logic
The following diagrams illustrate the signaling pathway of group III mGluRs and the logical framework of the Schild analysis used to characterize this compound.
Caption: Presynaptic inhibition mediated by group III mGluRs.
Caption: Logical workflow of a Schild analysis for competitive antagonism.
Conclusion
Based on robust electrophysiological data and Schild analysis, this compound is definitively classified as a selective and competitive antagonist of group III metabotropic glutamate receptors. The experimental evidence strongly indicates that this compound does not possess agonist activity, even at high concentrations. Its utility in research lies in its ability to selectively block the function of group III mGluRs, allowing for the elucidation of their physiological and pathophysiological roles.
References
A Comparative Guide to the Long-Term Administration of Deubiquitinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of deubiquitinase (DUB) inhibitors, with a focus on the long-term effects of their administration. We will compare the broad-spectrum DUB inhibitor PR-619 with specific inhibitors of Ubiquitin-Specific Protease 7 (USP7), P5091 and FT671. This document is intended to support researchers in understanding the nuances of these compounds for preclinical and clinical research.
Introduction to Deubiquitinase Inhibition
Deubiquitinating enzymes (DUBs) are critical regulators of protein stability and function by removing ubiquitin from substrate proteins.[1][2][3] Their dysregulation is implicated in numerous diseases, including cancer, making them attractive therapeutic targets.[3] DUB inhibitors can be broadly classified into two categories: broad-spectrum inhibitors that target multiple DUBs, and specific inhibitors that are designed to target a single DUB enzyme. This guide will explore one of each, with a focus on USP7, a DUB that has garnered significant interest due to its role in regulating the stability of key oncoproteins and tumor suppressors.[4]
Comparative Analysis of DUB Inhibitors
The long-term administration of DUB inhibitors requires a thorough understanding of their efficacy, selectivity, and potential for off-target effects. Below is a comparison of PR-619, P5091, and FT671.
Data Presentation: Quantitative Comparison of DUB Inhibitors
| Characteristic | PR-619 | P5091 | FT671 |
| Target(s) | Broad-spectrum (USPs, UCHs) | USP7 (specific) | USP7 (specific, non-covalent) |
| Mechanism of Action | Reversible inhibition of multiple DUBs, leading to accumulation of polyubiquitinated proteins. | Covalent inhibitor of USP7, binding to the catalytic domain. | Allosteric inhibitor that binds to a pocket near the catalytic center of USP7, preventing ubiquitin binding. |
| Reported IC₅₀/EC₅₀ | EC₅₀s of 3.93 µM (USP4), 4.9 µM (USP8), 6.86 µM (USP7), 7.2 µM (USP2), and 8.61 µM (USP5). | EC₅₀ = 4.2 µM for USP7. | IC₅₀ = 33 nM (MM.1S cells) |
| In Vivo Efficacy (Xenograft Models) | Enhanced antitumor effect in urothelial carcinoma xenografts. | Inhibited tumor growth and prolonged survival in multiple myeloma models. | Significant dose-dependent tumor growth inhibition in multiple myeloma xenograft models. |
| Reported Long-Term Considerations | Potential for broad cellular effects due to non-selectivity. May induce cellular stress responses. | Well-tolerated in animal models with prolonged administration. | Well-tolerated at high doses in animal models with no significant weight loss. |
Signaling Pathways and Experimental Workflows
Signaling Pathway: USP7-Mediated Regulation of the p53 Pathway
The diagram below illustrates the central role of USP7 in the p53 signaling pathway. USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. Inhibition of USP7 leads to the degradation of MDM2, resulting in the stabilization and activation of p53, which can then induce cell cycle arrest and apoptosis.
Experimental Workflow: Assessing Long-Term Efficacy of DUB Inhibitors in a Xenograft Model
The following diagram outlines a typical experimental workflow for evaluating the long-term effects of a DUB inhibitor in a preclinical cancer model.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the assessment of DUB inhibitors.
1. Cell Viability Assay (IC₅₀ Determination)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a DUB inhibitor in a cancer cell line.
-
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the DUB inhibitor (e.g., PR-619, P5091, or FT671) in culture medium. Replace the existing medium with the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin to each well and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control and plot the cell viability against the inhibitor concentration. Calculate the IC₅₀ value using a non-linear regression model.
-
2. Western Blotting for Protein Level Analysis
-
Objective: To assess the effect of DUB inhibitor treatment on the protein levels of target proteins (e.g., USP7, MDM2, p53, p21).
-
Methodology:
-
Cell Lysis: Treat cells with the DUB inhibitor for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. In Vivo Xenograft Mouse Model
-
Objective: To evaluate the long-term anti-tumor efficacy and tolerability of a DUB inhibitor in a preclinical model.
-
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., NOD-SCID).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the DUB inhibitor (e.g., FT671 at 100-200 mg/kg) or vehicle control daily via oral gavage or another appropriate route for a predetermined duration (e.g., 21-28 days).
-
Monitoring: Measure tumor volume with calipers and record the body weight of the mice 2-3 times per week. Monitor the general health of the animals.
-
Endpoint and Tissue Collection: At the end of the study (due to tumor size limits or completion of the treatment course), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Conclusion
The selection of a DUB inhibitor for long-term administration studies requires careful consideration of its specificity and mechanism of action. Broad-spectrum inhibitors like PR-619 can be useful tools for initial investigations into the role of deubiquitination in a particular biological context. However, for therapeutic development, specific inhibitors such as P5091 and FT671 offer the advantage of a more targeted approach with potentially fewer off-target effects. The preclinical data for USP7 inhibitors P5091 and FT671 demonstrate promising anti-tumor activity and good tolerability in long-term in vivo studies, supporting their further investigation in clinical settings. Researchers should employ rigorous and well-defined experimental protocols to ensure the generation of robust and reproducible data to guide the development of these novel therapeutic agents.
References
- 1. Regulation of the Hippo signaling pathway by deubiquitinating enzymes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the Hippo signaling pathway by deubiquitinating enzymes in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Deubiquitinating Enzyme Inhibition and Applications in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
Safety Operating Guide
Proper Disposal of UBP 1112: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of UBP 1112, also known as α-Methyl-3-methyl-4-phosphonophenylglycine (CAS 339526-74-8), a potent group III metabotropic glutamate receptor (mGluR) antagonist used in research. Adherence to these guidelines is imperative to ensure personal safety and environmental compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to be aware of the immediate safety measures in case of accidental exposure.
| Item | Specification | Rationale |
| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, and a laboratory coat. | To prevent skin and eye contact with the chemical. |
| Emergency Procedures | Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops. Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Seek medical attention. | To mitigate injury in the event of accidental exposure. |
| Spill Cleanup | For small spills, absorb with an inert dry material and place in an appropriate waste disposal container. For large spills, prevent entry into sewers, basements, or confined areas; dike if needed. Call for assistance on disposal. | To safely contain and manage accidental releases of the chemical. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, a phosphonic acid derivative, must be handled as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocol for Neutralization and Disposal:
-
Preparation: Conduct all disposal procedures within a certified chemical fume hood. Ensure all necessary PPE is worn. Prepare a designated hazardous waste container, properly labeled for phosphonic acid waste.
-
Dilution: If you have a concentrated solution of this compound, it should be diluted before neutralization. Slowly add the this compound solution to a large volume of cold water with stirring. A general guideline is to aim for a concentration of less than 5%.
-
Neutralization:
-
Prepare a weak basic solution, such as 5% sodium bicarbonate (baking soda) in water.
-
Slowly and carefully add the basic solution to the diluted this compound waste with constant stirring.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the basic solution until the pH is between 6.0 and 8.0. Be cautious as the neutralization reaction may generate heat and/or gas.
-
-
Collection of Waste:
-
Once neutralized, pour the solution into a clearly labeled hazardous waste container. The label should include: "Hazardous Waste," "Neutralized this compound (α-Methyl-3-methyl-4-phosphonophenylglycine)," and the date.
-
If disposing of solid this compound, it should be placed in a separate, clearly labeled hazardous waste container for solids. Do not mix with liquid waste.
-
-
Decontamination of Glassware: All glassware and equipment that came into contact with this compound should be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent). The first two rinsates should be collected and disposed of as hazardous waste in the designated liquid waste container. The third rinse can be disposed of down the drain with copious amounts of water, provided local regulations permit.
-
Final Disposal: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and final disposal in accordance with federal, state, and local regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
Essential Safety and Operational Guide for Handling UBP 1112
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operational protocols, and disposal of UBP 1112.
This document provides critical safety and logistical information for the laboratory use of this compound, a potent and selective antagonist for group III metabotropic glutamate receptors (mGluRs). Adherence to these guidelines is essential to ensure personal safety and maintain experimental integrity.
Chemical Identification and Properties
This compound, also known as α-Methyl-3-methyl-4-phosphonophenylglycine, is a chemical compound utilized in neuroscience research to study the function of group III mGluRs.[1]
| Property | Value | Source |
| Chemical Name | α-Methyl-3-methyl-4-phosphonophenylglycine | Santa Cruz Biotechnology |
| CAS Number | 339526-74-8 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₁₀H₁₄NO₅P | Santa Cruz Biotechnology[1] |
| Molecular Weight | 259.2 g/mol | Santa Cruz Biotechnology[1] |
| Purity | ≥99% | Santa Cruz Biotechnology[1] |
| Solubility | Soluble to 100 mM in 1eq. NaOH | APExBIO |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure. The toxicological properties of this compound have not been fully investigated, and it should be treated as a potentially hazardous substance.
| PPE Category | Specification | Rationale |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety goggles or face shield | To protect eyes from splashes or dust. |
| Body Protection | Laboratory coat and other protective clothing | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a chemical fume hood. If not available, a NIOSH-approved respirator is necessary. | To avoid inhalation of dust or aerosols. |
Handling and Storage
Proper handling and storage procedures are critical to maintain the stability of the compound and ensure a safe laboratory environment.
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Practices to Avoid: Do not breathe dust. Avoid contact with eyes, skin, and clothing. Avoid prolonged or repeated exposure.
-
Hygiene: Wash hands thoroughly after handling.
Storage:
-
Temperature: Store at room temperature.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
Spill and Disposal Procedures
In the event of a spill or for routine disposal, the following procedures must be followed to mitigate any potential hazards.
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert material (e.g., sand, earth) to contain the spill.
-
Collect: Carefully transfer the spilled material and containment substance into a sealed container for disposal.
-
Clean: Wash the spill site after material pickup is complete.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.
Experimental Protocol: Antagonism of Group III mGluRs in Hippocampal Slices
The following is a general protocol for utilizing this compound as a group III mGluR antagonist in an in vitro setting, based on published research. Researchers should adapt this protocol to their specific experimental needs.
Objective: To investigate the effect of blocking group III mGluRs on synaptic transmission in rat hippocampal slices.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Rat hippocampal slices
-
Electrophysiology recording setup
Procedure:
-
Prepare a stock solution of this compound: Due to its solubility, a stock solution can be prepared in a dilute NaOH solution and then further diluted in aCSF to the desired final concentration.
-
Establish a stable baseline recording: Perfuse the hippocampal slices with standard aCSF and record baseline synaptic activity for a minimum of 30 minutes.
-
Bath apply this compound: Switch the perfusion to aCSF containing this compound at the desired experimental concentration (e.g., 15 µM).
-
Record experimental data: Continue recording synaptic activity for the duration of the drug application (e.g., 1 hour).
-
Washout: (Optional) Perfuse the slices with standard aCSF to observe any reversal of the effects of this compound.
Visualized Information
To further clarify the operational and biological context of this compound, the following diagrams are provided.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: this compound blocks the activation of the group III mGluR signaling pathway.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
